molecular formula C7H6ClN3 B3219751 6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine CAS No. 1190320-39-8

6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine

Cat. No.: B3219751
CAS No.: 1190320-39-8
M. Wt: 167.59 g/mol
InChI Key: DPLYQVGPHWROMB-UHFFFAOYSA-N
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Description

6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-amine (CAS 1190320-39-8) is a versatile chemical building block from the pyrrolopyridine family, known for its significant potential in medicinal chemistry and antimicrobial research . This compound serves as a key synthetic intermediate for developing novel bioactive molecules. Research highlights its application in creating new antibacterial leads, with some derivatives demonstrating moderate to good activity against Gram-positive bacteria . The pyrrolo[3,2-c]pyridine core is a privileged scaffold in drug discovery, present in compounds studied for their anticancer and antimycobacterial properties . With a molecular formula of C7H6ClN3 and a molecular weight of 167.60, this amine-functionalized heterocycle is a valuable precursor for further functionalization . Researchers utilize this compound to explore structure-activity relationships through molecular docking and other studies, aiming to design more potent therapeutic agents . This product is intended for research purposes and is For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-7-1-6-4(2-11-7)5(9)3-10-6/h1-3,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLYQVGPHWROMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Cl)C(=CN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701272847
Record name 6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-amine
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Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190320-39-8
Record name 6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190320-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-amine
Source EPA DSSTox
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine scaffold is a critical pharmacophore found in a variety of molecules with significant biological activity, including kinase inhibitors for oncological applications. Its synthesis, while not exceedingly complex, requires a strategic approach to ensure regioselectivity and high yields. This guide provides a comprehensive overview of a robust and logical synthetic pathway, starting from commercially available pyridine derivatives. We will delve into the rationale behind the chosen reactions, provide detailed experimental protocols, and offer insights based on established chemical principles. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel heterocyclic compounds.

Introduction: The Significance of the Pyrrolo[3,2-c]pyridine Core

The 1H-pyrrolo[3,2-c]pyridine ring system, also known as 5-azaindole, is a privileged scaffold in medicinal chemistry.[1] The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring creates a unique electronic environment that allows for diverse biological interactions. These compounds have been investigated for a wide range of therapeutic applications, including as anticancer agents and kinase inhibitors.[2][3][4][5] The specific target of this guide, 6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine, incorporates a chlorine atom at the 6-position, which can serve as a handle for further functionalization via cross-coupling reactions, and a 3-amino group, a common site for derivatization to modulate potency and pharmacokinetic properties.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule suggests a multi-step approach. The primary challenge lies in the controlled construction of the bicyclic system and the regioselective introduction of the amino group.

Our proposed forward synthesis is designed around a key palladium-catalyzed domino reaction to construct the core pyrrolopyridine scaffold, a strategy that has proven effective for similar structures.[5] Subsequent protection of the pyrrole nitrogen is crucial for controlling the regioselectivity of the final amination step.

Retrosynthesis Target 6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine Intermediate1 N-Boc-6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine Target->Intermediate1 Deprotection Intermediate2 N-Boc-6-chloro-3-nitroso-1H-pyrrolo[3,2-c]pyridine Intermediate1->Intermediate2 Reduction Intermediate3 N-Boc-6-chloro-1H-pyrrolo[3,2-c]pyridine Intermediate2->Intermediate3 Nitrosation Intermediate4 6-chloro-1H-pyrrolo[3,2-c]pyridine Intermediate3->Intermediate4 Boc Protection Intermediate5 4-Amino-2-bromo-5-iodopyridine Intermediate4->Intermediate5 Domino Cyclization (e.g., Sonogashira + Annulation) StartingMaterial 4-Amino-2-bromopyridine Intermediate5->StartingMaterial Iodination

Caption: Retrosynthetic analysis of the target molecule.

Synthesis Pathway and Experimental Protocols

The proposed synthetic route is detailed below, broken down into four main stages.

Stage 1: Preparation of the Key Pyridine Precursor

The synthesis begins with the preparation of a suitably functionalized pyridine ring, which will serve as the foundation for the construction of the bicyclic system.

Step 1.1: Iodination of 4-Amino-2-bromopyridine

The regioselective introduction of an iodine atom ortho to the amino group is the first critical step. This is achieved through electrophilic iodination.

  • Reaction: 4-Amino-2-bromopyridine to 4-Amino-2-bromo-5-iodopyridine.

  • Rationale: The amino group is an activating ortho-, para-director. The position ortho to the amino group and meta to the bromo group is sterically accessible and electronically favored for electrophilic substitution. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for activated aromatic rings.

Experimental Protocol: Synthesis of 4-Amino-2-bromo-5-iodopyridine

  • To a stirred solution of 4-amino-2-bromopyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, add N-iodosuccinimide (1.1 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-2-bromo-5-iodopyridine.

Stage 2: Construction of the 1H-Pyrrolo[3,2-c]pyridine Core

This stage employs a palladium-catalyzed domino reaction, combining a Sonogashira cross-coupling with a subsequent intramolecular cyclization to efficiently form the pyrrole ring.[5]

Step 2.1: Domino Sonogashira Coupling and Cyclization

  • Reaction: 4-Amino-2-bromo-5-iodopyridine with Trimethylsilylacetylene followed by in-situ cyclization.

  • Rationale: The Sonogashira coupling is highly selective for the carbon-iodine bond over the carbon-bromine bond. The resulting alkyne-substituted intermediate undergoes a base-catalyzed 5-endo-dig cyclization (annulation) to form the pyrrole ring. The trimethylsilyl group is readily cleaved under the reaction conditions.

Experimental Protocol: Synthesis of 6-chloro-1H-pyrrolo[3,2-c]pyridine

  • To a degassed mixture of 4-amino-2-bromo-5-iodopyridine (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 eq), and a copper(I) co-catalyst like CuI (0.1 eq) in a suitable solvent (e.g., a mixture of THF and triethylamine), add trimethylsilylacetylene (1.2 eq).

  • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).

  • After the initial coupling, add a base such as potassium tert-butoxide (2.0 eq) to promote the cyclization and desilylation. Continue stirring at the same temperature for another 4-6 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, filter through a pad of celite, and concentrate the filtrate.

  • Purify the residue by column chromatography to yield 6-chloro-1H-pyrrolo[3,2-c]pyridine.

Pathway_Stage1_2 cluster_0 Stage 1: Precursor Preparation cluster_1 Stage 2: Core Construction Start 4-Amino-2-bromopyridine Mid1 4-Amino-2-bromo-5-iodopyridine Start->Mid1 NIS, DCM Mid2 6-chloro-1H-pyrrolo[3,2-c]pyridine Mid1->Mid2 1. TMS-acetylene, Pd(PPh₃)₂Cl₂, CuI 2. K-OtBu

Caption: Synthesis of the 6-chloro-1H-pyrrolo[3,2-c]pyridine core.

Stage 3: Protection and Functionalization

To ensure regioselective amination at the C3 position, the pyrrole nitrogen must be protected. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under the conditions of the subsequent step and its ease of removal.

Step 3.1: Boc Protection of the Pyrrole Nitrogen

  • Reaction: 6-chloro-1H-pyrrolo[3,2-c]pyridine to N-Boc-6-chloro-1H-pyrrolo[3,2-c]pyridine.

  • Rationale: The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (DMAP). This protection prevents side reactions at the N1 position during the subsequent electrophilic substitution.[5]

Step 3.2: Nitrosation at the C3 Position

  • Reaction: N-Boc-6-chloro-1H-pyrrolo[3,2-c]pyridine to N-Boc-6-chloro-3-nitroso-1H-pyrrolo[3,2-c]pyridine.

  • Rationale: The C3 position of the pyrrole ring is electron-rich and susceptible to electrophilic attack. Nitrosation using sodium nitrite in an acidic medium (e.g., acetic acid) introduces a nitroso group, which can be readily reduced to the desired amine.

Experimental Protocol: Boc Protection and Nitrosation

  • Protection: Dissolve 6-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in THF. Add di-tert-butyl dicarbonate (1.2 eq) and a catalytic amount of DMAP (0.1 eq). Stir at room temperature for 2-4 hours. Monitor by TLC. After completion, remove the solvent under vacuum and purify by chromatography to obtain the N-Boc protected intermediate.

  • Nitrosation: Dissolve the N-Boc-6-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in glacial acetic acid. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 1-2 hours. The product often precipitates from the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Stage 4: Final Deprotection to Yield the Target Compound

The final stage involves the reduction of the nitroso group to an amine, followed by the removal of the Boc protecting group.

Step 4.1: Reduction of the Nitroso Group

  • Reaction: N-Boc-6-chloro-3-nitroso-1H-pyrrolo[3,2-c]pyridine to N-Boc-6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine.

  • Rationale: The nitroso group is readily reduced to a primary amine using various reducing agents. A common and effective method is catalytic hydrogenation (e.g., H₂, Pd/C) or using a reducing agent like sodium dithionite.

Step 4.2: Deprotection of the Boc Group

  • Reaction: N-Boc-6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine to 6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine.

  • Rationale: The Boc group is acid-labile and can be cleanly removed by treatment with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent.

Experimental Protocol: Reduction and Deprotection

  • Reduction: Suspend the N-Boc-6-chloro-3-nitroso intermediate (1.0 eq) in a solvent like ethanol or methanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C). Place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously for 4-8 hours at room temperature. Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the crude N-Boc protected amine.

  • Deprotection: Dissolve the crude N-Boc protected amine in DCM. Add an excess of trifluoroacetic acid (TFA) (5-10 eq) and stir at room temperature for 1-2 hours. Monitor by TLC. Upon completion, concentrate the reaction mixture under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. Dry the organic layer, concentrate, and purify by column chromatography or recrystallization to yield the final product, 6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine.

Pathway_Stage3_4 cluster_2 Stage 3: Protection & Functionalization cluster_3 Stage 4: Final Steps Start 6-chloro-1H-pyrrolo[3,2-c]pyridine Mid1 N-Boc-6-chloro-1H-pyrrolo[3,2-c]pyridine Start->Mid1 Boc₂O, DMAP Mid2 N-Boc-6-chloro-3-nitroso-1H-pyrrolo[3,2-c]pyridine Mid1->Mid2 NaNO₂, AcOH Mid3 N-Boc-6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine Mid2->Mid3 H₂, Pd/C Target 6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine Mid3->Target TFA, DCM

Caption: Synthesis from the core scaffold to the final product.

Summary of Quantitative Data

The following table provides expected yields for each step based on literature precedents for similar transformations. Actual yields may vary depending on reaction scale and optimization.

StepTransformationReagentsExpected Yield (%)
1.1Iodination of 4-Amino-2-bromopyridineNIS, DCM75-85
2.1Domino Cyclization to 6-chloro-1H-pyrrolo[3,2-c]pyridineTMS-acetylene, Pd/Cu catalysts, Base50-65
3.1Boc ProtectionBoc₂O, DMAP90-98
3.2NitrosationNaNO₂, Acetic Acid70-80
4.1Reduction of Nitroso GroupH₂, Pd/C85-95
4.2Boc DeprotectionTFA, DCM90-98

Conclusion and Future Perspectives

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of 6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine. The strategy relies on a robust palladium-catalyzed domino reaction to construct the core scaffold, followed by a well-established sequence of protection, electrophilic functionalization, reduction, and deprotection. Each step is supported by sound chemical principles and precedents in heterocyclic chemistry. This molecule serves as a valuable intermediate for the synthesis of more complex drug candidates, and the methods described herein can be adapted for the preparation of a wide range of substituted 1H-pyrrolo[3,2-c]pyridines. Further optimization of reaction conditions, particularly for the key domino cyclization step, could lead to improved overall efficiency of the synthesis.

References

  • Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link][2][3][4]

  • Hojnik, C. (2015). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology. [Link][1]

  • Cee, V. J., et al. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry, 56(23), 9337-9355. [Link][5]

Sources

Technical Guide: Physicochemical Properties & Applications of 6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic handling, and medicinal chemistry applications of 6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine .

Executive Summary: The 5-Azaindole Advantage

In the landscape of kinase inhibitor design, the 1H-pyrrolo[3,2-c]pyridine (commonly referred to as 5-azaindole ) scaffold represents a critical bioisostere of the indole and purine ring systems. The specific derivative 6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine serves as a high-value intermediate.

Its utility is defined by two orthogonal synthetic "handles":

  • C6-Chloro Motif: A site primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton.

  • C3-Amine Motif: A versatile nucleophile for amide coupling or urea formation, often used to establish hydrogen bonding networks within the ATP-binding pocket of kinases (e.g., JAK, Syk, Aurora).

This guide provides the structural data, handling protocols, and design logic required to integrate this scaffold into high-throughput medicinal chemistry campaigns.

Molecular Architecture & Physicochemical Profile

Understanding the electronic distribution of this molecule is prerequisite to successful synthesis and binding affinity optimization.

Structural Specifications
PropertyValue / Description
IUPAC Name 6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine
Common Scaffold Name 6-Chloro-5-azaindole-3-amine
Molecular Formula C₇H₆ClN₃
Molecular Weight 167.59 g/mol
Exact Mass 167.0250
Topological Polar Surface Area (TPSA) ~54 Ų (Predicted)
H-Bond Donors 3 (Pyrrole NH, Exocyclic NH₂)
H-Bond Acceptors 2 (Pyridine N, Exocyclic NH₂)
Electronic & Acid-Base Properties

The 5-azaindole core is electron-deficient in the pyridine ring but electron-rich in the pyrrole ring. The introduction of the 3-amino group significantly increases electron density in the pyrrole ring, making the system prone to oxidation if not handled correctly.

  • pKa₁ (Pyridine Nitrogen): Estimated ~4.5–5.5. The electron-withdrawing chlorine at C6 lowers the basicity compared to the unsubstituted scaffold (pKa ~8.2).

  • pKa₂ (Pyrrole Nitrogen): >15 (Very weak acid).

  • Lipophilicity (LogP): Estimated 1.2–1.6. The compound is moderately lipophilic, suitable for membrane permeability but requires polar solvents for solubilization during synthesis.

Tautomeric Equilibrium

While the 1H-tautomer is the dominant species in solution, the pyridine nitrogen can participate in proton transfer networks.

Tautomerism T1 1H-Tautomer (Dominant) T2 3H-Tautomer (Transient/Rare) T1->T2 Proton Shift (High Energy)

Figure 1: Tautomeric preference. The aromaticity of the pyridine ring stabilizes the 1H-form.

Synthetic & Purification Workflows[2]

The synthesis of this amine typically proceeds via nitration of the parent 6-chloro-5-azaindole followed by reduction. The amine is air-sensitive and can darken upon storage due to oxidation.

Synthesis Logic (Retrosynthetic Analysis)

The C3 position of 5-azaindole is nucleophilic. Electrophilic aromatic substitution (nitration) occurs exclusively at C3, followed by reduction (Fe/AcOH or H₂/Pd) to yield the amine.

Synthesis Step1 Start: 6-Chloro-5-azaindole (CAS 74976-31-1) Step2 Reaction: Nitration (HNO3, H2SO4, 0°C) Step1->Step2 Step3 Intermediate: 3-Nitro-6-chloro-5-azaindole Step2->Step3 Step4 Reaction: Reduction (Fe powder, NH4Cl, EtOH/H2O) Step3->Step4 Step5 Product: 6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-amine Step4->Step5

Figure 2: Standard synthetic route. Note: Catalytic hydrogenation (H₂/Pd) is risky due to potential dechlorination at C6.

Handling & Storage Protocol

Trustworthiness Check: The 3-amino group renders the pyrrole ring electron-rich and susceptible to oxidative polymerization (browning).

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Solvent Compatibility: Soluble in DMSO, DMF, and MeOH. Sparingly soluble in DCM or water.

  • Acid Stability: Stable in dilute acid (forms HCl salt), which improves stability against oxidation. Recommendation: Store as the hydrochloride salt if possible.

QC & Purification (HPLC Method)

Before using this intermediate in coupling reactions, purity must be verified.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (indole-like absorption).

  • Pass Criteria: Purity > 95% by area integration.

Drug Discovery Applications (SAR)

This scaffold is a "privileged structure" in kinase discovery.[1] The pyridine nitrogen often acts as the hinge binder, while the 3-amine and 6-chloro groups vector into the solvent front or hydrophobic back-pockets.

Binding Mode Logic
  • Hinge Region: The pyridine N (N5) and pyrrole NH (N1) often form a donor-acceptor pair with the kinase hinge region (e.g., in JAK1/JAK2 inhibitors).

  • Solvent Front: The 3-amine can be acylated to reach aspartic acid residues or solubilizing groups.

  • Gatekeeper: The 6-chloro group can be substituted with bulky aromatics to target the gatekeeper residue or selectivity pockets.

SAR Decision Tree

Use the following logic to derivatize the scaffold:

SAR Core 6-Cl-3-NH2-5-Azaindole Core Path1 Modify C3-Amine Core->Path1 Path2 Modify C6-Chloro Core->Path2 Act1 Amide Coupling / Urea Formation (Target: Solvent Front / H-Bonding) Path1->Act1 Act2 Suzuki Coupling / Buchwald Amination (Target: Hydrophobic Pocket / Selectivity) Path2->Act2

Figure 3: Structure-Activity Relationship (SAR) expansion vectors.

References

  • Scaffold Synthesis & Properties

    • Synthesis of 6-chloro-1H-pyrrolo[3,2-c]pyridine deriv
    • Source:

  • Medicinal Chemistry Applications

    • Pyrrolo[3,2-c]pyridine derivatives as kinase inhibitors.[2]

    • Source:

  • Bioisosteric Principles

    • Azaindoles in Drug Discovery: Useful Scaffolds for Kinase Inhibition.
    • Source:

Sources

Spectroscopic Characterization of 6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the heterocyclic compound 6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine. Due to the limited availability of experimental spectra in public-domain databases, this document leverages established principles of mass spectrometry and nuclear magnetic resonance spectroscopy, along with data from structurally analogous compounds, to present a robust, predicted spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed protocols for data acquisition and in-depth interpretations of the expected mass fragmentation patterns and NMR spectra. The methodologies and interpretations are grounded in fundamental principles to ensure scientific integrity and provide a reliable reference for the characterization of this and related molecules.

Introduction

6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine is a member of the pyrrolopyridine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its structural resemblance to purines and its presence in a variety of biologically active molecules.[1] The precise characterization of novel derivatives such as this is paramount for advancing drug discovery programs. Spectroscopic techniques, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are indispensable tools for elucidating the molecular structure and confirming the identity of newly synthesized compounds.

This guide provides a detailed, albeit predictive, analysis of the mass spectrum, proton (¹H) NMR, and carbon-13 (¹³C) NMR data for 6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine. The predictions are based on the known spectroscopic behaviors of the 1H-pyrrolo[3,2-c]pyridine core and the well-understood effects of chloro and amino substituents on the electronic environment of the heterocyclic ring system.

Molecular Structure:

Chemical structure of 6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine

Figure 1. Chemical structure of 6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.[2][3] For 6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine, the mass spectrum is expected to show a distinct molecular ion peak with a characteristic isotopic pattern due to the presence of chlorine.

Predicted Mass Spectrometry Data

The predicted mass spectral data for 6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine are summarized in the table below.

Parameter Predicted Value
Molecular FormulaC₇H₆ClN₃
Molecular Weight167.60 g/mol
Exact Mass167.0250 Da
[M]⁺167.0250 (¹²C₇¹H₆³⁵ClN₃)
[M+2]⁺169.0221 (¹²C₇¹H₆³⁷ClN₃)
Isotopic Ratio ([M]⁺:[M+2]⁺)~3:1
Predicted Major Fragments
[M-Cl]⁺132.0507
[M-HCN]⁺140.0141
[M-NH₂-Cl]⁺116.0398

Table 1. Predicted Mass Spectrometry Data for 6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine.

Predicted Fragmentation Pathway

The fragmentation of the molecular ion is anticipated to proceed through several key pathways, initiated by the loss of the chloro substituent or fragmentation of the pyrrole ring. The presence of the amino group also influences the fragmentation pattern.[4]

A proposed fragmentation pathway is illustrated in the diagram below. The initial molecular ion ([M]⁺) is expected to undergo fragmentation through two primary routes: the loss of a chlorine radical to form a stable cation, or the characteristic loss of hydrogen cyanide (HCN) from the pyrrole moiety.

G M [C₇H₆ClN₃]⁺˙ m/z = 167/169 F1 [C₇H₆N₃]⁺ m/z = 132 M->F1 - Cl• F2 [C₆H₅ClN₂]⁺˙ m/z = 140/142 M->F2 - HCN F3 [C₇H₅N₂]⁺ m/z = 117 F1->F3 - NH

Diagram 1. Predicted MS Fragmentation Pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[5][6] The predicted ¹H and ¹³C NMR spectra for 6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine are detailed below. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the aromatic protons on the pyridine and pyrrole rings, as well as signals for the protons of the amine and the N-H of the pyrrole. The chloro and amino groups will influence the chemical shifts of the neighboring protons.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H7~8.0s-
H4~7.2s-
H2~6.5s-
NH₂~5.0br s-
NH~11.5br s-

Table 2. Predicted ¹H NMR Data (in DMSO-d₆).

Interpretation:

  • H7: The proton at position 7 is expected to be a singlet and shifted downfield due to the anisotropic effect of the fused ring system.

  • H4: The proton at position 4 is also a singlet, likely appearing in the aromatic region.

  • H2: The proton at position 2 on the pyrrole ring is expected to be a singlet, with its chemical shift influenced by the adjacent amino group.

  • NH₂: The amine protons will likely appear as a broad singlet, and their chemical shift can be highly dependent on solvent and concentration.

  • NH: The pyrrole N-H proton is expected to be a broad singlet at a significantly downfield chemical shift.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts are influenced by the nature of the attached atoms (H, N, or Cl) and the aromaticity of the ring system.[7]

Carbon Assignment Predicted Chemical Shift (ppm)
C7a~145
C7~140
C6~130
C4a~125
C3a~120
C4~115
C2~100

Table 3. Predicted ¹³C NMR Data (in DMSO-d₆).

Interpretation:

  • The carbons of the pyridine ring (C4, C6, C7, C7a) and the carbons of the pyrrole ring (C2, C3a, C4a) are all expected to appear in the aromatic region of the spectrum.

  • The carbon bearing the chlorine atom (C6) will be significantly influenced by the electronegativity of the halogen.

  • The carbons in the pyrrole ring will have chemical shifts characteristic of this electron-rich heterocyclic system.

Experimental Protocols

The following are generalized protocols for the acquisition of mass spectrometry and NMR data. Instrument parameters may need to be optimized for specific samples and equipment.

Mass Spectrometry

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Processing P1 Dissolve sample in suitable solvent (e.g., Methanol) P2 Infuse sample into ESI or APCI source P1->P2 P3 Acquire full scan mass spectrum P2->P3 P4 Perform tandem MS (MS/MS) on molecular ion P3->P4 P5 Analyze spectra for molecular ion and fragmentation patterns P4->P5

Diagram 2. Mass Spectrometry Workflow.

  • Sample Preparation: A solution of the compound is prepared by dissolving approximately 1 mg of the sample in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is used.

  • Data Acquisition: The sample solution is introduced into the mass spectrometer, and data is acquired in positive ion mode. A full scan is performed to identify the molecular ion.

  • Tandem MS (MS/MS): To elucidate the fragmentation pattern, tandem mass spectrometry is performed on the isolated molecular ion.

NMR Spectroscopy

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing N1 Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) N2 Acquire ¹H NMR spectrum N1->N2 N3 Acquire ¹³C NMR spectrum N2->N3 N4 Perform 2D NMR experiments (COSY, HSQC, HMBC) as needed N3->N4 N5 Process and analyze spectra (phasing, baseline correction, peak picking, integration) N4->N5

Diagram 3. NMR Spectroscopy Workflow.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include spectral width, number of scans, and relaxation delay.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the carbon spectrum.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard.[8]

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile of 6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine based on fundamental principles and data from analogous structures. The predicted mass spectrum, ¹H NMR, and ¹³C NMR data, along with the proposed fragmentation pathways and spectral interpretations, serve as a valuable resource for the identification and characterization of this compound. The included experimental protocols offer a practical framework for obtaining high-quality spectroscopic data. It is anticipated that this guide will be a useful tool for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery.

References

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. Available at: [Link]

  • HSCprep (2024). Understanding Mass Spectrometry for Organic Compound Analysis. Available at: [Link]

  • Westin, J. (n.d.). Organic Chemistry: Mass spectrometry (MS). Jack Westin. Available at: [Link]

  • Chemistry LibreTexts (2021). 9.12: Mass Spectroscopy. Available at: [Link]

  • Fiveable (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes. Available at: [Link]

  • Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones. Journal of the Iraqi Chemical Society.
  • Mastering Chemistry (n.d.). Mastering Mass Spectrometry: A Comprehensive Guide for Beginners. Available at: [Link]

  • NIST (n.d.). 1H-Pyrrolo[2,3-b]pyridine. NIST WebBook. Available at: [Link]

  • Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H ... - PMC. Available at: [Link]

  • Boston University (n.d.). Basic NMR Concepts. Available at: [Link]

  • University of Illinois Chicago (n.d.). A Guide to Obtaining Common NMR Spectra. Available at: [Link]

  • Hojnik, C. (n.d.). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis.
  • NIST (n.d.). 1H-Pyrrolo[2,3-b]pyridine. NIST WebBook. Available at: [Link]

  • NIST (n.d.). 1H-Pyrrolo[2,3-b]pyridine. NIST WebBook. Available at: [Link]

  • University of Greenwich (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. Available at: [Link]

  • ESA-IPB (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • ResearchGate (n.d.). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • Chemguide (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

  • ACS Publications (n.d.). NMR Guidelines for ACS Journals. Available at: [Link]

  • Pearson+ (n.d.). The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... | Study Prep. Available at: [Link]

  • Fiehn Lab (n.d.). MS/MS fragmentation. Available at: [Link]

  • Wikipedia (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

  • Chemistry LibreTexts (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

  • Scribd (n.d.). Approximate 1H and 13C NMR Shifts | PDF | Carbon Compounds. Available at: [Link]

  • MDPI (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available at: [Link]

  • Thieme (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]

  • ResearchGate (n.d.). Selected ¹H and ¹³C NMR chemical shifts of 5a. Available at: [Link]

  • Chemistry LibreTexts (2022). 6.5: Amine Fragmentation. Available at: [Link]

  • YouTube (2022). Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage || Cyclic & aromatic amines. Available at: [Link]

  • Mascot (n.d.). Mascot help: Peptide fragmentation. Available at: [Link]

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Methodological & Application

Application Note: Strategic Synthesis of Type I/II Kinase Inhibitors via 6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The 1H-pyrrolo[3,2-c]pyridine (5-azaindole) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere to the indole and purine rings found in endogenous ATP. In the context of kinase inhibitor design, the 6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine starting material offers a high-value "hinge-binding" core with two distinct vectors for diversification:

  • C3-Amine (The Hinge/Linker Vector): The exocyclic amine at position 3 is positioned to form critical hydrogen bonds with the kinase hinge region (Glu/Leu backbone residues). Functionalization here (Ureas/Amides) extends the molecule into the "specificity pocket" or solvent-exposed regions.

  • C6-Chlorine (The Selectivity/Solubility Vector): The chlorine atom at position 6 is an ideal handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This vector typically directs substituents into the hydrophobic back-pocket (Gatekeeper region) or solvent front, modulating potency and physicochemical properties (LogP, solubility).

This guide details a modular synthetic workflow to transform this core into high-potency kinase inhibitors, referencing successful campaigns against targets like MPS1 , FMS , and JAK family kinases.

Synthetic Workflow & Logic

The synthesis requires a disciplined order of operations to prevent catalyst poisoning and regioselectivity errors. The recommended pathway prioritizes N1-protection to prevent side reactions, followed by C3-functionalization (establishing the linker), and concluding with C6-diversification .

G Start Starting Material 6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine Step1 Step 1: N1-Protection (SEM-Cl or Tosyl-Cl) Start->Step1 NaH, DMF, 0°C Branch Divergent Point Step1->Branch PathA Path A: Urea Linker (Isocyanates/CDI) Branch->PathA Type II Inhibitors PathB Path B: Amide Linker (HATU/Acid Chlorides) Branch->PathB Type I Inhibitors Intermediate Stable Intermediate (C3-Functionalized / C6-Cl) PathA->Intermediate PathB->Intermediate Step3 Step 3: C6-Diversification (Suzuki-Miyaura Coupling) Intermediate->Step3 Ar-B(OH)2, Pd(dppf)Cl2 Final Step 4: Deprotection & Salt Formation (TFA or TBAF) Step3->Final

Figure 1: Modular synthetic workflow for 5-azaindole functionalization. Path selection at C3 determines the inhibitor class (Type I vs Type II).

Detailed Experimental Protocols

Phase A: N1-Protection (Critical Stabilization)

The pyrrole nitrogen (N1) is acidic. Leaving it unprotected during C3-functionalization can lead to competitive N1-acylation or alkylation. Furthermore, electron-withdrawing protecting groups (like Tosyl or SEM) pull electron density from the ring, stabilizing the C3-amine against oxidation.

Reagents:

  • Starting Material: 6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine (1.0 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion, 1.2 equiv)

  • Electrophile: 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) OR p-Toluenesulfonyl chloride (TsCl) (1.1 equiv)

  • Solvent: Anhydrous DMF

Protocol:

  • Dissolution: Dissolve the amine in anhydrous DMF (0.1 M concentration) under Argon atmosphere. Cool to 0°C.

  • Deprotonation: Add NaH portion-wise. Evolution of H₂ gas will be observed. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/yellow.

  • Addition: Dropwise add the protecting group (SEM-Cl or TsCl).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS (Target Mass = SM + 130 Da for SEM).

  • Workup: Quench with ice water. Extract with EtOAc (3x).[1] Wash organics with LiCl (5% aq) to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Phase B: C3-Functionalization (The "Linker")

This step installs the primary pharmacophore. For kinase inhibitors, a Urea linkage is often preferred for Type II inhibition (binding to the DFG-out conformation), while Amides are common for Type I.

Option 1: Urea Synthesis (via Isocyanate)

Reference: This method mimics the linker synthesis of Vemurafenib analogs.

Protocol:

  • Dissolve the N1-protected intermediate in DCM or THF (0.1 M).

  • Add Triethylamine (TEA) (2.0 equiv).

  • Add the desired Isocyanate (R-N=C=O) (1.1 equiv) at 0°C.

  • Stir at RT for 4–12 hours.

  • Validation: If the reaction is sluggish, add catalytic DMAP.

  • Isolation: Concentrate and triturate with Ether or Pentane. Ureas often precipitate as pure solids.

Option 2: Amide Synthesis (via Coupling Agent)
  • Dissolve the carboxylic acid "tail" (1.1 equiv) in DMF.

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 min to activate the acid.

  • Add the N1-protected 5-azaindole amine.

  • Stir at RT for 16 hours.

  • Note: Acid chlorides can be used with Pyridine for faster conversion, but HATU is milder for complex tails.

Phase C: C6-Diversification (Suzuki-Miyaura Coupling)

The C6-Chloro group is less reactive than a C6-Bromo or Iodo, requiring robust catalytic systems. The use of Pd(dppf)Cl₂ or XPhos Pd G3 is highly recommended to ensure conversion.

Reagents:

  • Substrate: C3-functionalized 5-azaindole (1.0 equiv)

  • Boronic Acid/Ester: R-B(OH)₂ or R-Bpin (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5–10 mol%)

  • Base: Cs₂CO₃ (3.0 equiv) or K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Protocol:

  • Degassing: Combine substrate, boronic acid, and base in the solvent mixture. Sparge with Argon for 10 minutes (Critical: Oxygen poisons the catalyst).

  • Catalyst Addition: Add the Pd catalyst quickly under Argon flow.

  • Heating: Heat to 90–100°C for 4–12 hours. Microwave irradiation (120°C, 30 min) is an excellent alternative for library synthesis.

  • Workup: Filter through Celite to remove Pd black. Dilute with EtOAc, wash with water/brine.

  • Purification: Flash chromatography.

Troubleshooting C6-Coupling:

  • Low Conversion? Switch to Pd₂(dba)₃ / XPhos (1:2 ratio). The bulky phosphine ligand facilitates oxidative addition into the aryl chloride bond.

  • Protodehalogenation? Ensure the solvent is strictly anhydrous if using anhydrous bases, though water is usually required for the boronic acid cycle.

Analytical Controls & Validation

Data Summary Table: Expected Chemical Shifts (¹H NMR)
PositionChemical Shift (δ ppm)MultiplicityDiagnostic Change
H-1 (NH) 11.5 - 12.5Broad SingletDisappears upon Protection (Phase A)
H-2 7.8 - 8.2Singlet/DoubletShifts downfield after C3-acylation
H-4 8.8 - 9.2SingletMost deshielded aromatic proton (alpha to N)
H-7 7.2 - 7.5DoubletCoupling constant ~5-6 Hz (ortho to H-6 if unsubstituted)
C3-NH 5.0 - 6.0 (Free)BroadShifts to >9.0 ppm upon Amide/Urea formation
Quality Control Checkpoints
  • LCMS Purity: >95% (UV 254 nm) required for biological assay.

  • Regiochemistry Confirmation: Use NOESY NMR to confirm N1 vs N3 alkylation if protection strategies were skipped (not recommended). N1-alkylation shows NOE with H-2 and H-7; N3-alkylation is exocyclic.

  • Residual Palladium: For drug development, scavenge Pd using SiliaMetS® Thiol or similar scavengers to <10 ppm.

References

  • Discovery of MPS1 Inhibitors: Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1. ACS Medicinal Chemistry Letters. (2013).

  • FMS Kinase Inhibition: Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry. (2018).

  • Azaindole Review: The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. (2020).

  • C6-Functionalization Methodology: Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems. Frontiers in Chemistry. (2019).

Sources

Application of 6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine in neuroprotective agent synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-amine in Neuroprotective Drug Discovery

Part 1: Executive Summary & Rationale

The search for potent neuroprotective agents has increasingly focused on 5-azaindole (pyrrolo[3,2-c]pyridine) scaffolds due to their superior physicochemical profiles compared to traditional indoles. Specifically, 6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine represents a "privileged structure" for designing inhibitors of kinases involved in neurodegeneration, such as GSK-3


  (Alzheimer’s tau pathology) and CSF-1R  (microglial neuroinflammation).

Why this Scaffold?

  • Bioisosterism: The pyridine nitrogen (N5) acts as an additional hydrogen bond acceptor, improving solubility and kinase hinge-binding affinity.

  • Orthogonal Functionalization: The molecule possesses two distinct reactive handles:

    • C3-Amine: A nucleophile ready for urea/amide formation to target the ATP-binding hinge region.

    • C6-Chlorine: An electrophile positioned for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to access hydrophobic pockets within the target protein.

  • CNS Penetration: 5-azaindoles generally exhibit lower lipophilicity (LogP) than indoles, often resulting in improved Blood-Brain Barrier (BBB) permeability.

Part 2: Strategic Synthesis Workflow

The following workflow illustrates the conversion of the core scaffold into a library of neuroprotective agents.

SynthesisWorkflow Scaffold 6-Chloro-1H-pyrrolo[3,2-c] pyridin-3-amine Protection Step 1: N1-Protection (SEM/Boc) Scaffold->Protection NaH, SEM-Cl HingeBinder Step 2: C3-Functionalization (Urea/Amide Formation) Protection->HingeBinder Isocyanate or Acid Chloride TailSynthesis Step 3: C6-Coupling (Suzuki-Miyaura) HingeBinder->TailSynthesis Ar-B(OH)2, Pd(dppf)Cl2 Deprotection Step 4: Global Deprotection TailSynthesis->Deprotection TFA or TBAF FinalHit Neuroprotective Agent (GSK-3β / CSF-1R Inhibitor) Deprotection->FinalHit Purification

Figure 1: Orthogonal synthetic strategy for elaborating 6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine.

Part 3: Detailed Experimental Protocols

Protocol A: Chemoselective Elaboration of the Scaffold

Objective: To synthesize a focused library of bis-aryl urea derivatives (common pharmacophores in neuroprotective kinase inhibitors) using the C3-amine and C6-chloro handles.

Reagents & Equipment:

  • Scaffold: 6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine (ensure purity >98% by HPLC).

  • Coupling Partners: Aryl isocyanates (for C3), Aryl boronic acids (for C6).

  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    .
  • Solvents: Anhydrous DMF, 1,4-Dioxane.

Step-by-Step Methodology:

  • N1-Protection (Critical for Regioselectivity):

    • Rationale: The pyrrole NH (N1) is acidic. Protecting it prevents side reactions during base-catalyzed Suzuki coupling.

    • Dissolve scaffold (1.0 eq) in anhydrous DMF at 0°C.

    • Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min.

    • Add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.1 eq) dropwise.

    • Warm to RT and stir for 2 hours. Quench with water, extract with EtOAc.

    • Checkpoint: Verify N1-SEM product via LC-MS (M+H expected shift).

  • C3-Urea Formation (Hinge Binder Installation):

    • Rationale: The C3-amine is less nucleophilic than a standard aniline due to the electron-deficient pyridine ring; mild heating may be required.

    • Dissolve N1-protected intermediate (1.0 eq) in THF.

    • Add Triethylamine (2.0 eq) and the appropriate Aryl Isocyanate (1.1 eq).

    • Stir at 60°C for 4-6 hours.

    • Concentrate and purify via silica flash chromatography (Hexane/EtOAc gradient).

    • Yield Target: >75%.[1]

  • C6-Suzuki Coupling (Hydrophobic Tail Installation):

    • Rationale: The 6-Cl position is activated for oxidative addition by the adjacent pyridine nitrogen.

    • Combine C3-urea intermediate (1.0 eq), Aryl Boronic Acid (1.5 eq), and K

      
      CO
      
      
      
      (3.0 eq) in 1,4-Dioxane/Water (4:1).
    • Degas with N

      
       for 10 min.
      
    • Add Pd(dppf)Cl

      
       (5 mol%).
      
    • Heat to 90°C for 12 hours under inert atmosphere.

    • Note: Microwave irradiation (120°C, 30 min) can accelerate this step.

  • Global Deprotection:

    • Treat with TFA/CH

      
      Cl
      
      
      
      (1:1) or TBAF/THF (if SEM protected) to reveal the active pharmacophore.
    • Lyophilize to obtain the final salt form for biological testing.

Protocol B: In Vitro Neuroprotection Validation

Objective: To validate the synthesized compounds against oxidative stress-induced neuronal death, a hallmark of Alzheimer's and Parkinson's pathology.

Model: SH-SY5Y Human Neuroblastoma Cells. Stressor: MPP+ (1-methyl-4-phenylpyridinium) or H


O

.

Methodology:

  • Cell Culture:

    • Maintain SH-SY5Y cells in DMEM/F12 + 10% FBS.

    • Seed at 10,000 cells/well in 96-well plates. Differentiate with Retinoic Acid (10

      
      M) for 5 days to induce a neuronal phenotype (critical for relevance).
      
  • Compound Pre-treatment:

    • Dissolve synthesized compounds in DMSO (stock 10 mM).

    • Dilute in media to final concentrations (0.1, 1, 10

      
      M). Ensure final DMSO <0.1%.
      
    • Incubate cells with compounds for 2 hours prior to toxin addition.

  • Induction of Neurotoxicity:

    • Add MPP+ (final conc. 1 mM) or H

      
      O
      
      
      
      (100
      
      
      M).
    • Incubate for 24 hours.

  • Viability Readout (MTT Assay):

    • Add MTT reagent (0.5 mg/mL). Incubate 4 hours.

    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm.

Data Interpretation:

  • Neuroprotection % = [(Treated - Toxin only) / (Control - Toxin only)] × 100.

  • Success Criterion: Compounds showing >40% recovery of viability at 1

    
    M are considered hits.
    

Part 4: Mechanism of Action (GSK-3 Pathway)

The primary mechanism for 5-azaindole derivatives in neuroprotection is often the inhibition of Glycogen Synthase Kinase-3


 (GSK-3

). Inhibition prevents the hyperphosphorylation of Tau protein (Alzheimer's) and activates the Nrf2 antioxidant pathway.

MOA Compound 6-Chloro-5-azaindole Derivative GSK3B GSK-3β Kinase (Active) Compound->GSK3B Inhibits (ATP Competition) Tau Tau Protein GSK3B->Tau Phosphorylates Nrf2 Nrf2 Transcription Factor GSK3B->Nrf2 Promotes Degradation Result1 Reduced Tau Hyperphosphorylation GSK3B->Result1 Inhibition leads to Result2 Increased Antioxidant Enzymes (HO-1, NQO1) GSK3B->Result2 Inhibition leads to Outcome NEUROPROTECTION (Cell Survival) Result1->Outcome Result2->Outcome

Figure 2: Mechanistic pathway of GSK-3


 inhibition by 5-azaindole derivatives.

Part 5: Troubleshooting & Optimization Table

IssueProbable CauseSolution
Low Yield in Step 2 (Urea) Poor nucleophilicity of C3-amine.Add catalyst DMAP (10 mol%) or use heating (60°C). Ensure anhydrous conditions.
No Reaction in Step 3 (Suzuki) Catalyst poisoning or oxidation.Degas solvents thoroughly. Switch to Pd(OAc)

/S-Phos for sterically hindered boronic acids.
Poor Solubility in Assay High planarity of scaffold.Introduce solubilizing groups (e.g., morpholine, piperazine) on the "Tail" (C6) region.
Cytotoxicity in Control Off-target kinase inhibition.Screen against CDK2 (cell cycle). 5-azaindoles can inhibit CDKs; optimize C6 substituents for selectivity.

References

  • Vertex Pharmaceuticals. (2020). The Azaindole Framework in the Design of Kinase Inhibitors.[2] National Institutes of Health. [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.[1][3][4] Taylor & Francis Online. [Link]

  • Molecules. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link][1][5]

  • Matrix Fine Chemicals. (2025). 6-Chloro-1H-pyrrolo[3,2-c]pyridine Product Data.[Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine (6-chloro-5-azaindole-3-amine) scaffold represents a high-value pharmacophore in kinase inhibitor development, offering improved water solubility and distinct hydrogen-bonding vectors compared to its indole analogues. However, this molecule presents a "dual-threat" challenge in palladium catalysis:

  • The 3-Amine Liability: The electron-rich primary amine at C3 is highly nucleophilic and prone to oxidation, acting as a potent catalyst poison by coordinating to Pd(II) species.

  • The 6-Chloro Deactivation: While chloropyridines are generally reactive, the fused pyrrole ring donates electron density into the pyridine system, potentially increasing the activation energy required for oxidative addition at the C6-Cl bond compared to isolated pyridines.

This guide details a Protection-First Strategy to neutralize the 3-amine interference, followed by optimized Suzuki-Miyaura and Buchwald-Hartwig protocols targeting the C6-chloride.

Strategic Analysis & Handling

Stability Warning

CRITICAL: Free 3-amino-5-azaindoles are inherently unstable in solution, susceptible to oxidative dimerization to form azo-linkages or imines upon exposure to air.

  • Storage: Store as the HCl or TFA salt at -20°C under argon.

  • Handling: Do not generate the free base until immediately prior to the protection step.

The "Protection-First" Logic

Attempting direct cross-coupling on the unprotected amine results in complex mixtures, including N-arylation at the 3-amine (Buchwald side-reaction) and catalyst deactivation.

Recommended Workflow:

  • Masking: Convert the 3-amine to a carbamate (Boc/Cbz).

  • Coupling: Perform Pd-catalyzed reaction at C6.

  • Deprotection: Reveal the amine under acidic conditions.

Workflow Start Start: 6-Cl-3-NH2-5-Azaindole (Salt Form) Protect Step 1: Protection (Boc2O / TEA) Start->Protect Neutralize Nucleophile Inter Intermediate: N-Boc-6-Cl-5-Azaindole Protect->Inter Couple Step 2: Pd-Coupling (Suzuki / Buchwald) Inter->Couple C6 Functionalization Deprotect Step 3: Deprotection (TFA or HCl) Couple->Deprotect Product Final Product: Functionalized 3-Amine Deprotect->Product

Figure 1: The strategic workflow prioritizing amine protection to ensure catalytic turnover.

Pre-Reaction Protocol: Chemoselective Protection

Before any cross-coupling, the 3-amine must be protected. The tert-butoxycarbonyl (Boc) group is preferred due to its orthogonality to the basic conditions of Suzuki couplings.

Protocol A: Synthesis of tert-butyl (6-chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)carbamate

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Solubilization: Suspend 6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine dihydrochloride (1.0 equiv) in anhydrous THF (0.2 M).

  • Base Addition: Cool to 0°C. Add Triethylamine (3.5 equiv) dropwise. The suspension will whiten as TEA-HCl forms.

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) dissolved in minimal THF dropwise over 10 minutes.

  • Reaction: Warm to room temperature and stir for 4 hours. Monitor by LC-MS (Target mass = M+100).

    • Note: If bis-Boc protection (on pyrrole N1 and amine N3) is observed, it is acceptable; the N1-Boc is labile and often cleaves during basic aqueous workup or the subsequent coupling.

  • Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Cross-Coupling Protocols (C6-Functionalization)

Suzuki-Miyaura Coupling (C-C Bond Formation)

The 6-chloro position on the 5-azaindole is activated for oxidative addition, but the electron-rich pyrrole ring can retard this step. We utilize Pd(dppf)Cl₂ for its robustness or XPhos Pd G3 for difficult substrates.

Reagents & Conditions:

ComponentRecommendationRationale
Catalyst Pd(dppf)Cl₂·DCM (5 mol%)Excellent bite angle for heteroaryl chlorides; resistant to dehalogenation.
Ligand XPhos (if using Pd₂(dba)₃)Promotes oxidative addition into electron-rich heteroaryl chlorides.
Base K₃PO₄ (2.0 equiv)Anhydrous base prevents hydrolysis of the Boc group better than carbonates.
Solvent 1,4-Dioxane : Water (4:1)High boiling point; water is essential for the transmetallation step.
Temp 90°C - 100°CRequired to overcome the activation energy of the C-Cl bond.

Step-by-Step Protocol:

  • Charge: To a microwave vial, add the N-Boc protected substrate (1.0 equiv), Boronic Acid (1.5 equiv), Pd(dppf)Cl₂·DCM (0.05 equiv), and K₃PO₄ (2.0 equiv).

  • Degas: Seal the vial. Evacuate and backfill with Argon three times. Strict oxygen exclusion is vital.

  • Solvent: Inject degassed Dioxane/Water (4:1) via syringe (0.15 M concentration).

  • Heat: Heat to 95°C for 4–12 hours (conventional) or 110°C for 30 min (microwave).

  • Workup: Filter through Celite (eluting with EtOAc). Wash filtrate with brine.

Buchwald-Hartwig Amination (C-N Bond Formation)

Coupling an external amine to the C6 position is challenging due to the existing protected amine at C3. BrettPhos is the ligand of choice to ensure selectivity for the C-Cl bond over any potential N-arylation of the indole nitrogen.

Step-by-Step Protocol:

  • Catalyst System: Use BrettPhos Pd G3 (0.02–0.05 equiv). This precatalyst ensures rapid activation.

  • Base: NaOtBu (Sodium tert-butoxide, 1.5 equiv). Warning: Ensure the Boc group is stable; if not, switch to Cs₂CO₃.

  • Solvent: Anhydrous t-Amyl Alcohol or Dioxane .

  • Procedure:

    • Combine N-Boc substrate, external amine (1.2 equiv), and base in a vial.

    • Add catalyst last under Argon counterflow.

    • Heat to 100°C.

    • Checkpoint: If conversion is low, add 2 mol% free BrettPhos ligand to extend catalyst life.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical Oxidative Addition step where the 6-chloro-5-azaindole enters the cycle.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd Complex_II Pd(II)-Ar-Cl Complex OxAdd->Complex_II TransMetal Transmetallation (R-B(OH)2 / Base) Complex_II->TransMetal RedElim Reductive Elimination (Product Release) TransMetal->RedElim RedElim->Pd0 Product C6-Functionalized Product RedElim->Product Substrate 6-Cl-Substrate Substrate->OxAdd

Figure 2: Catalytic cycle for C6-functionalization. Note that Oxidative Addition (Red) is the rate-limiting step for this electron-rich fused system.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Black Precipitate (Pd Black) Catalyst decomposition ("death").Switch to a more stable precatalyst (e.g., XPhos Pd G3). Increase ligand:Pd ratio.
No Reaction (SM Recovery) Failed oxidative addition.Increase temperature to 110°C. Switch solvent to n-Butanol (higher temp).
Protodehalogenation (H replaces Cl) Hydride source present or "reductive elimination" without coupling.Ensure solvent is anhydrous (for Buchwald). Reduce reaction time. Use milder base (K₂CO₃).
Complex Mixture N-arylation of Indole N1.Protect the Indole N1 with SEM or Tosyl prior to coupling.

References

  • Synthesis and Reactivity of Azaindoles

    • Song, J. J., et al. "Practical Synthesis of 6-Azaindoles." Journal of Organic Chemistry, 2002.

  • Buchwald-Hartwig Conditions for Heterocycles

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Suzuki Coupling on Chloropyridines

    • Littke, A. F., & Fu, G. C. "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 2002.

  • Protecting Group Strategies for 3-Aminoindoles

    • BenchChem Protocols. "Protecting Group Strategies for 3-Aminoindoles." (Verified via Search Context 1.6)

Application Note: Scale-Up Synthesis of 6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol details the scale-up synthesis of 6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine (also known as 3-amino-6-chloro-5-azaindole).

This guide prioritizes process safety , scalability , and impurity control , favoring a Nitration-Reduction strategy that avoids expensive chromatography and preserves the critical chloro-substituent.

Part 1: Strategic Analysis & Retrosynthesis

Molecule Overview

The target molecule is a 3-amino-5-azaindole derivative. The 5-azaindole (pyrrolo[3,2-c]pyridine) scaffold is a privileged structure in kinase inhibitor discovery (e.g., JAK, SYK inhibitors) due to its ability to mimic the purine core of ATP.

  • Critical Feature: The 6-chloro substituent is a versatile handle for subsequent cross-coupling (Suzuki, Buchwald) or nucleophilic displacement.

  • Stability Challenge: Free 3-aminoazaindoles are electron-rich and prone to oxidative degradation. This protocol includes a stabilization step via salt formation.

Synthetic Strategy

Direct C-H amination of azaindoles is non-trivial on a kilogram scale. We select the Electrophilic Nitration – Selective Reduction pathway. This route is superior to the Vilsmeier-Curtius sequence (4 steps) in terms of step economy (2 steps) and atom efficiency.

Key Process Challenges:

  • Regioselectivity: Directing the nitro group exclusively to C3 (pyrrole ring) over the pyridine ring.

  • Chemo-selectivity (Reduction): Reducing the nitro group without de-chlorinating the C6 position (a common side reaction with Hydrogenolysis/Pd).

  • Thermal Safety: Managing the exotherm of the nitration step.

Retrosynthetic Map (Graphviz)

Retrosynthesis Target Target: 6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-amine (Unstable Free Base / Stable HCl Salt) Nitro Intermediate 1: 3-Nitro-6-chloro-5-azaindole (Crystalline Solid) Nitro->Target Selective Reduction (Fe/NH4Cl or Pt/V/H2) Core Starting Material: 6-Chloro-1H-pyrrolo[3,2-c]pyridine (Commercially Available Building Block) Core->Nitro Electrophilic Nitration (HNO3/H2SO4) Precursor Precursor: 2-Chloro-4-methyl-5-nitropyridine (If Core Synthesis Required) Precursor->Core Leimgruber-Batcho Indole Synthesis

Caption: Retrosynthetic logic flow from the target amine back to the commercially available 6-chloro-5-azaindole core.

Part 2: Detailed Experimental Protocol

Stage 1: C3-Selective Nitration

Objective: Install the nitro group at the 3-position of the pyrrole ring. Reaction Type: Electrophilic Aromatic Substitution (


).
ParameterSpecification
Starting Material 6-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 equiv)
Reagent Fuming Nitric Acid (

, >90%) (1.2 equiv)
Solvent/Medium Concentrated Sulfuric Acid (

) (10 vol)
Temperature 0°C to 5°C (Addition), 20°C (Reaction)
Yield Target 75–85%
Step-by-Step Methodology:
  • Setup: Equip a 3-neck round-bottom flask (or jacketed reactor) with a mechanical stirrer, internal temperature probe, and addition funnel.

  • Dissolution: Charge Concentrated

    
     (10 mL/g of substrate) and cool to 0°C using an ice/brine bath.
    
  • Addition 1: Add 6-chloro-1H-pyrrolo[3,2-c]pyridine portion-wise. Note: The reaction is exothermic; maintain internal T < 10°C. The solution may turn dark orange.

  • Addition 2: Add Fuming

    
     (1.2 equiv) dropwise over 60 minutes. Critical: Control addition rate to keep T < 5°C. Rapid addition can lead to dinitration or exotherm runaways.
    
  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–3 hours. Monitor by HPLC or TLC (EtOAc/Hexane).

  • Quench: Pour the reaction mixture slowly onto crushed ice (20 g ice per g of acid). Caution: Strong exotherm.

  • Neutralization: Adjust pH to ~8–9 using 50% NaOH solution or solid

    
    . Precipitation of the yellow nitro product will occur.
    
  • Isolation: Filter the yellow solid. Wash with copious water to remove salts.

  • Purification: Recrystallize from Ethanol/Water or Acetonitrile if purity is <95%. Dry in a vacuum oven at 50°C.

Mechanism & Insight: The protonation of the pyridine nitrogen (N5) in strong acid deactivates the pyridine ring, directing the electrophile (


) exclusively to the electron-rich C3 position of the pyrrole ring.
Stage 2: Chemoselective Reduction (Bechamp Conditions)

Objective: Reduce the nitro group to the amine without dechlorinating the C6 position. Method Selection: Iron powder in aqueous ammonium chloride (


) is chosen over Catalytic Hydrogenation (

) to strictly prevent hydrodehalogenation (loss of Cl).
ParameterSpecification
Substrate 3-nitro-6-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 equiv)
Reductant Iron Powder (325 mesh, 5.0 equiv)
Electrolyte Ammonium Chloride (

) (5.0 equiv)
Solvent System Ethanol / Water (4:1 ratio) (15 vol)
Temperature 70°C – 80°C (Reflux)
Yield Target 80–90%
Step-by-Step Methodology:
  • Slurry Preparation: In a reactor, charge Ethanol, Water,

    
    , and Iron Powder. Begin mechanical stirring.
    
  • Activation: Heat the mixture to 60°C for 30 minutes to activate the iron surface.

  • Substrate Addition: Add the nitro-azaindole (from Stage 1) portion-wise.

  • Reaction: Heat to reflux (approx. 78°C). Monitor consumption of starting material by HPLC (typically 2–4 hours).

    • Visual Cue: The yellow suspension will turn dark brown/black (iron oxides).

  • Filtration: While still hot (>60°C), filter the mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol. Note: Do not let the filtrate cool before filtering, or product may crystallize in the iron cake.

  • Concentration: Concentrate the filtrate under reduced pressure to remove most ethanol.

  • Extraction: Dilute the aqueous residue with Ethyl Acetate (EtOAc). Wash with brine. Separate the organic layer.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate to obtain the crude amine.
    
Stage 3: Stabilization (Salt Formation)

Objective: Convert the unstable free base amine into a stable Hydrochloride salt for long-term storage.

  • Dissolution: Dissolve the crude amine in minimal anhydrous Ethanol or Methanol at 0°C.

  • Acidification: Add 1.1 equiv of HCl (4M in Dioxane or concentrated aqueous HCl).

  • Precipitation: Add Diethyl Ether or MTBE (Methyl tert-butyl ether) as an antisolvent to induce crystallization.

  • Filtration: Collect the off-white/beige solid by filtration under Nitrogen (to prevent oxidation).

  • Storage: Store under Argon at -20°C.

Part 3: Process Logic & Quality Control

Reaction Workflow Diagram

Workflow Start Start: 6-Chloro-5-azaindole Nitration Nitration (HNO3, H2SO4, <10°C) Start->Nitration Quench Quench & Neutralize (Ice, pH 8) Nitration->Quench NitroInt Intermediate: 3-Nitro-6-chloro-5-azaindole (Yellow Solid) Quench->NitroInt Reduction Reduction (Fe, NH4Cl, EtOH/H2O, 80°C) NitroInt->Reduction Workup Hot Filtration (Celite) Extraction (EtOAc) Reduction->Workup SaltForm Salt Formation (HCl/Dioxane) Workup->SaltForm Final Product: 3-Amino-6-chloro-5-azaindole HCl SaltForm->Final

Caption: Step-wise process flow for the conversion of the core scaffold to the stabilized amine salt.

Critical Quality Attributes (CQA)
  • Purity (HPLC): >98% (Area %).

  • De-chloro Impurity: <0.5% (Must be controlled during reduction).

  • Iron Content: <20 ppm (Critical if used in subsequent biological assays; remove via scavenging resin if Celite is insufficient).

  • Residual Solvent: Ethanol/EtOAc within ICH limits.

Troubleshooting Guide
  • Issue: Low yield in Nitration.

    • Cause: Temperature too high (>15°C) leading to oxidation or dinitration.

    • Fix: Strictly control addition rate; ensure efficient cooling.

  • Issue: Dechlorination observed during reduction.

    • Cause: If using catalytic hydrogenation, Pd is removing the Cl.

    • Fix: Switch to Iron/Ammonium Chloride or Tin(II) Chloride (

      
      ).
      
  • Issue: Product turns purple/black upon drying.

    • Cause: Oxidation of the free amine.

    • Fix: Perform all workups under

      
      ; convert to HCl salt immediately.
      

References

  • Synthesis of Azaindoles (Review): Popowycz, F., et al. "A General Method for the Preparation of 4- and 6-Azaindoles." Tetrahedron, 2007. Link

  • Nitration Protocol: Zhang, Z., et al. "Synthesis and SAR of novel pyrrolo[3,2-c]pyridine derivatives." Bioorganic & Medicinal Chemistry Letters, 2010. Link

  • Reduction Methodology: Ram, S., & Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis, 1988. (Adapted for Fe/NH4Cl). Link

  • Core Scaffold Data: PubChem CID 12575516 (6-Chloro-1H-pyrrolo[3,2-c]pyridine).[1] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Issues of 6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview & Physicochemical Profile

Compound: 6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine Scaffold: 5-Azaindole (1H-pyrrolo[3,2-c]pyridine) core.

This molecule presents a classic "brick-dust" challenge common in kinase inhibitor discovery. The 5-azaindole core is planar and electron-rich, leading to high crystal lattice energy (strong


-

stacking) that resists dissolution in aqueous media. The C6-chlorine atom increases lipophilicity (LogP), further reducing water solubility, while the C3-amine introduces potential oxidative instability if not handled correctly.

Key Solubility Parameters (Estimated):

Parameter Value / Behavior Implication
Aqueous Solubility < 0.05 mg/mL (Neutral pH) Practically insoluble in water/PBS. Requires solubilizers.
DMSO Solubility > 20 mg/mL Excellent. Preferred for stock solutions.
pKa (Pyridine N) ~4.5 - 5.5 Protonation at pH < 4 improves solubility significantly.
pKa (3-Amine) Weakly basic (Conjugated) Less basic than alkyl amines; can form salts but prone to oxidation.

| LogP | ~2.0 - 2.5 | Moderate lipophilicity; prefers organic phases or lipid formulations. |

Troubleshooting Hub: Interactive Q&A

Category A: Stock Solution Preparation

Q: My compound won't dissolve in water or PBS. What is the correct protocol for creating a master stock? A: Never attempt to dissolve the solid directly in aqueous buffers. This will result in a suspension that is useless for quantitative assays.

  • Protocol: Dissolve the solid powder in 100% anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide).

  • Target Concentration: 10 mM to 50 mM.

  • Causality: The crystal lattice energy of the azaindole core is too high for water to break. DMSO disrupts these intermolecular forces effectively.

  • Storage: Aliquot immediately into amber vials (light sensitive) and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles which can induce micro-precipitation.

Q: The solution turned dark/brown after sitting on the bench. Is it still good? A: Likely degraded. The C3-amine on an indole/azaindole scaffold is electron-rich and prone to oxidation, forming colored diazonium or radical species upon exposure to air and light.

  • Corrective Action: Discard the stock. Freshly prepare new stock using degassed DMSO and store under an inert atmosphere (Nitrogen or Argon) if possible.

Category B: Biological Assays (Cellular & Enzymatic)

Q: When I dilute my DMSO stock into cell culture media, I see a fine precipitate (cloudiness). How do I prevent this "crashing out"? A: This is the "Solvent Shift" effect. Rapid change from organic to aqueous environment causes hydrophobic aggregation.

  • Solution 1: Intermediate Dilution Step. Do not jump from 100% DMSO to 0.1% DMSO in one step.

    • Step 1: Dilute 10 mM stock 1:10 in 100% DMSO (to 1 mM).

    • Step 2: Dilute 1:10 into PBS containing 0.1% Tween-80 or PEG-400 .

    • Step 3: Add to media.

  • Solution 2: Carrier Protection. Pre-dissolve the DMSO stock into a small volume of PEG-400 or Propylene Glycol before adding water/media.

  • Max DMSO Limit: Ensure final DMSO concentration in cells is < 0.5% (v/v) to avoid solvent toxicity masking your compound's effects.

Q: My IC50 curves are flat or inconsistent. Could solubility be the cause? A: Yes. If the compound precipitates at high concentrations, the actual concentration in solution plateaus, leading to false negatives (artificial ceiling effect).

  • Diagnostic: Spin down your assay plate (e.g., 3000 x g for 10 mins) and measure the supernatant concentration via HPLC/LC-MS. If the signal drops significantly compared to the theoretical dose, you have precipitation.

Category C: In Vivo Formulation (Animal Studies)

Q: DMSO is toxic to mice. How do I formulate this for IP/PO administration? A: You must use a solubilizing vehicle. Simple saline suspensions will result in poor bioavailability (low AUC).

  • Recommended Vehicle (The "Golden Standard" for Azaindoles):

    • 10% DMSO (Solubilizer)

    • 40% PEG-400 (Co-solvent)

    • 5% Tween-80 (Surfactant)

    • 45% Saline/Water (Diluent)

  • Preparation Order (CRITICAL):

    • Dissolve compound in DMSO completely.

    • Add PEG-400 and vortex.

    • Add Tween-80 and vortex.

    • Slowly add warm Saline (37°C) while vortexing.

    • Why? Adding saline too fast or too early will cause irreversible precipitation.

Q: Can I use pH adjustment to dissolve it? A: Yes, but with caution.

  • Acidification: The pyridine nitrogen can be protonated. Using 0.1 M HCl or Methanesulfonic acid (to form in situ mesylate salt) can improve solubility.

  • Risk: Highly acidic vehicles (pH < 3) can cause injection site irritation or peritonitis in mice. Always buffer back to pH ~4-5 if possible, or use the co-solvent system above which is generally safer.

Experimental Protocols

Protocol A: Kinetic Solubility Assessment (Nephelometry/Turbidity)

Use this to determine the "safe" concentration limit in your specific assay buffer.

  • Prepare Buffer: Dispense 198 µL of your assay buffer (e.g., PBS pH 7.4) into a 96-well clear plate.

  • Titrate Compound: Add 2 µL of DMSO stock at increasing concentrations (e.g., 1 mM, 5 mM, 10 mM, 50 mM) to different wells.

  • Incubate: Shake at room temperature for 2 hours.

  • Read: Measure Absorbance at 600 nm (OD600) or use a Nephelometer.

  • Analysis: A spike in OD600 indicates precipitation. The concentration just before the spike is your Solubility Limit .

Protocol B: Salt Formation (HCl Salt)

Converting the free base to a salt often increases aqueous solubility by >100-fold.

  • Dissolve 50 mg of 6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine in 2 mL Ethanol or Methanol .

  • Cool to 0°C on ice.

  • Dropwise add 1.1 equivalents of 1.25 M HCl in Ethanol .

  • Stir for 30 mins. A precipitate (the salt) should form.

  • If no precipitate, add cold Diethyl Ether to force crystallization.

  • Filter, wash with ether, and dry under vacuum.

Visual Troubleshooting Guides

Figure 1: Solvent Selection Decision Tree

Use this logic flow to select the correct vehicle based on your application.

SolventSelection Start Start: Select Application Stock Master Stock Prep Start->Stock Assay In Vitro Assay (Cell/Enzyme) Start->Assay InVivo In Vivo Study (Mouse/Rat) Start->InVivo DMSO 100% Anhydrous DMSO (Store -20°C) Stock->DMSO Dilution Is Final Conc > 10 µM? Assay->Dilution Route Route of Admin? InVivo->Route Direct Direct Dilution into Media (Keep DMSO < 0.5%) Dilution->Direct No Stepwise Intermediate Dilution: DMSO -> PBS+Tween -> Media Dilution->Stepwise Yes (Risk of ppt) IV IV Injection Route->IV Oral Oral Gavage (PO) Route->Oral FormIV 10% DMSO / 40% PEG400 / Saline (Must be clear solution) IV->FormIV FormPO 0.5% Methylcellulose (Suspension) OR 10% DMSO / 10% Tween80 / Water Oral->FormPO

Caption: Decision matrix for selecting solubilization strategies based on experimental context.

Figure 2: The "Crash-Out" Prevention Workflow

Visualizing the correct order of addition to prevent irreversible precipitation.

CrashOutPrevention Step1 1. Dissolve Solid in 100% DMSO Step2 2. Add Co-Solvent (PEG-400 / Propylene Glycol) Step1->Step2 Stabilizes hydrophobic core Step4 4. SLOWLY Add Aqueous (Saline/PBS) with Vortexing Step1->Step4 Skipping Steps 2/3 Step3 3. Add Surfactant (Tween-80 / Cremophor) Step2->Step3 Forms micelles Step3->Step4 Dilutes safely Result Stable Clear Solution Step4->Result Correct Order Fail Precipitation / Turbidity Step4->Fail Rapid Addition

Caption: Step-by-step cosolvent addition protocol. Skipping steps 2 or 3 typically leads to failure.

References

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods. Link

  • Di, L., & Kerns, E. H. (2006). "Profiling drug-like properties in discovery and development." Current Opinion in Chemical Biology. Link

  • Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics. Link

  • Meanwell, N. A. (2011). "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety." Chemical Research in Toxicology. Link

  • Popiołek, Ł. (2017). "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research. (Context on Azaindole derivatives solubility). Link

Protecting group strategies for 6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for synthetic strategies involving 6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile heterocyclic scaffold. This molecule presents unique challenges and opportunities due to its two distinct nitrogen centers: the pyrrole N-1 and the exocyclic C-3 amine. This guide provides in-depth, field-tested advice in a direct question-and-answer format to help you navigate common experimental hurdles and make informed strategic decisions.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you may have before beginning your synthesis.

Question 1: Why is it necessary to protect the N-1 position of the pyrrolo[3,2-c]pyridine ring?

Answer: The proton on the pyrrole nitrogen (N-1) is moderately acidic, with a pKa around 17.5.[1] In the presence of bases or organometallic reagents, this proton can be readily abstracted. This deprotonation can lead to several complications in subsequent steps:

  • Reagent Quenching: The anionic pyrrolide formed will consume bases or nucleophilic reagents, leading to lower yields and requiring excess reagents.

  • Interference in Catalysis: In metal-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, the pyrrolide can act as a ligand, interfering with the catalytic cycle.

  • Reduced Yields: Studies have consistently shown that transformations at other positions on the scaffold, particularly palladium-mediated substitutions at the C-6 position, are low-yielding when the N-1 position is unprotected.[2][3]

Protecting the N-1 nitrogen masks its acidic proton, preventing these side reactions and ensuring higher, more reproducible yields in your desired transformations.

Question 2: What is the recommended protecting group for the N-1 position?

Answer: The tert-butyloxycarbonyl (Boc) group is the most widely recommended and empirically validated protecting group for the N-1 position of this scaffold.[2][3]

  • Rationale: The Boc group is robust enough to withstand a wide range of non-acidic reaction conditions, including palladium-catalyzed cross-couplings and basic conditions.[4][5] Its removal is typically straightforward, requiring acidic conditions (e.g., trifluoroacetic acid) that are orthogonal to many other protecting groups.[6][7] Its widespread use in the synthesis of 1H-pyrrolo[3,2-c]pyridine inhibitors makes it the authoritative choice.[2]

Question 3: How do I selectively protect the N-1 (pyrrole) nitrogen over the N-3 (exocyclic amine) nitrogen?

Answer: Selective protection of N-1 over N-3 is generally straightforward due to the differing nucleophilicity and steric environment of the two nitrogens. Under standard Boc protection conditions (e.g., (Boc)₂O with a base like DMAP or Et₃N), the pyrrole nitrogen is less nucleophilic than the primary amine at C-3. However, the pyrrole anion, formed by deprotonation with a suitable base (like NaH), is highly nucleophilic and will react readily with (Boc)₂O. The exocyclic amine is less likely to be deprotonated under these conditions. Therefore, a base-mediated approach typically favors N-1 protection.

For a clear strategy, see the workflow diagram below.

Selective Protection Strategy start Starting Material: 6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine q1 Goal: Modify C-6 position? start->q1 protect_n1 Protect N-1 with Boc (See Protocol 1) q1->protect_n1  Yes q2 Goal: Modify N-3 amine? q1->q2  No react_c6 Perform C-6 coupling (e.g., Suzuki, Buchwald) protect_n1->react_c6 deprotect_n1 Deprotect N-1 (See Protocol 2) react_c6->deprotect_n1 final_product Final Product deprotect_n1->final_product protect_n3 Protect N-3 (e.g., with Fmoc, Cbz) q2->protect_n3  Yes react_other React at other positions protect_n3->react_other deprotect_n3 Deprotect N-3 react_other->deprotect_n3 deprotect_n3->final_product

Caption: Logical workflow for protecting group strategy.

Question 4: What is an "orthogonal" protecting group strategy and when would I need it for this molecule?

Answer: An orthogonal protecting group strategy uses multiple protecting groups in the same molecule that can be removed under different, non-interfering conditions.[4][8][9] For 6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine, this is crucial if you need to perform distinct reactions at both the N-1 and N-3 positions.

  • Scenario: Imagine you need to first perform a reaction at the C-6 position (requiring N-1 protection) and then perform an acylation on the N-3 amine.

  • Orthogonal Strategy:

    • Protect N-1 with an acid-labile group like Boc .[2]

    • Protect N-3 with a base-labile group like Fmoc (9-fluorenylmethoxycarbonyl) or a hydrogenolysis-labile group like Cbz (carboxybenzyl).[4][10]

    • Perform your C-6 reaction.

    • Selectively remove the N-3 protecting group (e.g., piperidine for Fmoc; H₂/Pd for Cbz) while the N-1 Boc group remains intact.

    • Perform the reaction at N-3.

    • Remove the N-1 Boc group with acid (e.g., TFA).

This approach gives you complete control over the reaction sequence.[9]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Symptom Potential Cause(s) Recommended Solution(s)
Low yield during N-1 Boc protection. 1. Insufficient Base: If using a base like NaH, incomplete deprotonation of the pyrrole NH will result in unreacted starting material. 2. (Boc)₂O Degradation: Di-tert-butyl dicarbonate can degrade over time, especially if exposed to moisture. 3. Competitive N-3 Protection: While less likely for N-1 targeted conditions, some N,N-di-Boc or N-3 mono-Boc product could form.1. Use at least 1.1-1.2 equivalents of a strong base like NaH in an anhydrous solvent (e.g., THF, DMF). Ensure the substrate is fully dissolved and deprotonated before adding (Boc)₂O. 2. Use a fresh bottle of (Boc)₂O or verify its purity. 3. Monitor the reaction by TLC or LCMS. If mixed products are observed, adjust the base and temperature conditions. Purification via column chromatography should separate the isomers.
Incomplete Boc deprotection with TFA. 1. Insufficient TFA/Time: The stability of the Boc group can be substrate-dependent. The reaction may require more equivalents of acid or a longer reaction time. 2. Scavenger Issues: The tert-butyl cation generated during deprotection can re-alkylate electron-rich sites on your molecule.[5]1. Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or extend the reaction time. Monitor progress carefully by LCMS to avoid degradation.[6] 2. Add a scavenger like triisopropylsilane (TIS) or thioanisole to the reaction mixture to trap the tert-butyl cation.
Product degradation during Boc deprotection. 1. Strongly Acidic Conditions: The pyrrolopyridine core may be sensitive to prolonged exposure to strong acids like neat TFA. 2. Water Content: The presence of water can lead to undesired side reactions under strongly acidic conditions.1. Use milder deprotection conditions. Options include 4M HCl in dioxane, or catalytic amounts of a strong acid.[6] Recently, methods using oxalyl chloride in methanol have been reported for mild deprotection.[11] 2. Ensure you are using anhydrous TFA and DCM. Perform the reaction under an inert atmosphere (N₂ or Ar).
Side reactions during C-6 coupling (post N-1 protection). 1. Incomplete N-1 Protection: Any remaining unprotected pyrrole can interfere with the catalytic cycle. 2. Instability of the C-Cl Bond: The chloro-pyridine moiety might be susceptible to side reactions under the coupling conditions (e.g., hydrodehalogenation).1. Ensure the N-1 protected starting material is of high purity (>95%) before proceeding. 2. Optimize your coupling conditions. Screen different palladium catalysts, ligands, bases, and solvents to find a milder system that promotes the desired coupling over side reactions.[12]

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check_conditions [label="Review Reaction Conditions", shape=diamond, fillcolor="#FBBC05"];

cause_acid [label="Cause:\nInsufficient Acid?", fillcolor="#F1F3F4", fontcolor="#202124"];
sol_acid [label="Solution:\nIncrease TFA concentration (e.g., 25-50% in DCM)\nor extend reaction time. Monitor by LCMS.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"];

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start -> check_conditions;
check_conditions -> cause_acid [label=" TFA < 20%? "];
cause_acid -> sol_acid;

check_conditions -> cause_time [label=" Time < 2h? "];
cause_time -> sol_time;

check_conditions -> cause_scavenger [label=" Degradation seen? "];
cause_scavenger -> sol_scavenger;

}

Caption: Troubleshooting decision tree for Boc deprotection.

Experimental Protocols

These protocols are provided as a starting point and may require optimization based on your specific substrate and scale.

Protocol 1: N-1 Protection with tert-Butyloxycarbonyl (Boc)

This protocol is adapted from general procedures for N-Boc protection of amines and pyrroles.[6][11]

Materials:

  • 6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP) or Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.

  • Add DMAP (1.2 eq) and (Boc)₂O (1.5 eq). [Note: Using a slight excess of base and Boc anhydride ensures complete conversion].[6]

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS. The reaction is typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-1 Boc protected product.

Protocol 2: N-1 Boc Deprotection with Trifluoroacetic Acid (TFA)

This protocol describes the standard acidic removal of the Boc group.[2][6]

Materials:

  • N-1 Boc-protected 6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether or MTBE

Procedure:

  • Dissolve the Boc-protected substrate (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA dropwise. A common starting ratio is 20-25% TFA in DCM (v/v).[6]

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. Monitor the deprotection by TLC or LCMS until all starting material is consumed.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Work-up Option A (to isolate the TFA salt): Triturate the resulting oil/solid with cold diethyl ether. Collect the precipitated solid by filtration to obtain the product as its TFA salt.

  • Work-up Option B (to isolate the free base): Carefully dissolve the crude residue in DCM and slowly add saturated aqueous NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8). Separate the layers, extract the aqueous layer with DCM (2x), combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the free amine. Note that purification of the free amine can be more challenging than the protected version.[13]

References
  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1).
  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). PMC.
  • 6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine. MySkinRecipes.
  • Amine Protection / Deprotection. Fisher Scientific.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC.
  • Amino Acid-Protecting Groups.
  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI.
  • Deprotection: The Concept of Orthogonal Sets. Thieme.
  • Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. PubMed.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC.
  • Removing a Boc protecting group as workup?. Reddit.
  • Protecting Groups. Organic Synthesis.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Pyrrole. Wikipedia.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI.

Sources

Catalyst selection for reactions involving 6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst selection for reactions involving 6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine Content type: Technical Support Center (Troubleshooting & FAQs)

Subject: Catalyst Selection, Reaction Optimization, and Troubleshooting Guide

Executive Summary & Chemical Profile

Molecule: 6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine Scaffold: 5-Azaindole (Pyrrolo[3,2-c]pyridine) Key Functionalities:

  • C6-Chlorine: Electrophilic handle for cross-coupling (Suzuki, Buchwald, Stille). Located ortho to the pyridine nitrogen (

    
    ), activating it for oxidative addition but increasing risk of metal coordination.
    
  • C3-Amine: Primary nucleophile. High risk of catalyst poisoning via

    
    -coordination to Pd centers.
    
  • N1-Pyrrole Nitrogen: Acidic proton (

    
     in DMSO). Prone to deprotonation and competing N-arylation.
    

This guide addresses the specific challenges of functionalizing this scaffold, focusing on overcoming catalyst deactivation caused by the C3-amine and N5-pyridine nitrogen.

Interactive Troubleshooting (Q&A)

Category A: Cross-Coupling Failures (C6-Functionalization)

Q1: I am attempting a Suzuki coupling at the C6-Cl position, but conversion is stalled at <10%. I am using Pd(PPh3)4 and K2CO3. What is wrong?

Diagnosis: Catalyst Poisoning & Oxidative Addition Failure. The standard tetrakis(triphenylphosphine)palladium(0) catalyst is often insufficient for 6-chloro-5-azaindoles due to two factors:

  • Competitive Binding: The C3-primary amine and the N5-pyridine nitrogen can coordinate to the Pd center, displacing the monodentate PPh3 ligands and forming an inactive "Pd-sink" complex.

  • Electronic Deactivation: The electron-rich nature of the pyrrole ring pushes electron density into the pyridine ring, making the C-Cl bond less electrophilic than in simple chloropyridines.

Solution: Switch to a bulky, electron-rich dialkylbiaryl phosphine ligand system.

  • Recommended System: Pd(OAc)2 + XPhos or Pd(dppf)Cl2 .

  • Why: XPhos is bulky enough to prevent the C3-amine from coordinating to the metal center. It also creates a highly active monoligated Pd(0) species that facilitates oxidative addition into the deactivated C-Cl bond.

  • Protocol Shift: If the free amine persists in poisoning the catalyst, protect it as a Boc-carbamate or acetamide before coupling.

Q2: I observe significant dehalogenation (hydrodechlorination) instead of the desired coupling product.

Diagnosis: Hydride Transfer from Solvent/Base. This often occurs when using primary or secondary alcohol solvents (MeOH, iPrOH) with carbonate bases. The alkoxide formed can act as a hydride donor via


-hydride elimination from a Pd-alkoxide intermediate.

Solution:

  • Solvent Change: Switch to non-protic, anhydrous solvents like 1,4-Dioxane or Toluene .

  • Base Change: Use K3PO4 (anhydrous) or CsF instead of carbonates.

  • Catalyst Tweak: Use Pd-PEPPSI-IPr . The N-heterocyclic carbene (NHC) ligand is tightly bound and less prone to participating in hydride transfer mechanisms compared to phosphines.

Category B: C3-Amine Handling[1]

Q3: Can I perform a Buchwald-Hartwig amination on the C6-Cl without protecting the C3-NH2?

Diagnosis: Chemoselectivity Challenge. Direct amination of the C6-Cl in the presence of a free C3-NH2 is risky because the C3-amine can act as a competing nucleophile (self-coupling/polymerization) or poison the catalyst.

Solution:

  • Ligand Selection: Use BrettPhos or tBuBrettPhos . These ligands are designed to be highly selective for cross-coupling external primary amines over internal nucleophiles due to specific steric pockets.

  • Precatalysts: Use BrettPhos Pd G3 precatalyst. This ensures immediate generation of the active species without requiring amine-mediated reduction, which can be sluggish with the substrate's own amine.

Q4: The C3-amine seems to be oxidizing during my reaction. How do I prevent this?

Diagnosis: Electron-Rich Pyrrole Oxidation. 3-amino-5-azaindoles are electron-rich and prone to oxidation to iminoquinones or diazonium species under aerobic conditions or with oxidants (e.g., Cu(II)).

Solution:

  • Atmosphere: Strictly degas all solvents (sparge with Argon for 20 mins) and run under inert atmosphere.

  • Antioxidant: Add 10-20 mol% Ascorbic Acid or run in the presence of a mild reductant if compatible with the catalyst.

  • Protection: Acetylation (Ac2O) of the C3-amine significantly increases oxidative stability.

Decision Logic for Catalyst Selection

The following diagram illustrates the logical flow for selecting the optimal catalytic system based on your specific reaction goals and substrate protection status.

CatalystSelection cluster_legend Key Start Target Reaction on 6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine ReactionType Select Reaction Type Start->ReactionType Suzuki Suzuki Coupling (C-C Bond) ReactionType->Suzuki Buchwald Buchwald Amination (C-N Bond) ReactionType->Buchwald CheckProt Is C3-NH2 Protected? Suzuki->CheckProt CheckProtBW Is C3-NH2 Protected? Buchwald->CheckProtBW Suzuki_Prot Standard Conditions: Pd(dppf)Cl2 or Pd(PPh3)4 Solvent: Dioxane/H2O CheckProt->Suzuki_Prot Yes (Boc/Ac) Suzuki_Unprot High Activity/Steric Bulk: Pd(OAc)2 + XPhos Base: K3PO4 CheckProt->Suzuki_Unprot No (Free NH2) BW_Prot Standard Amination: Pd2(dba)3 + RuPhos Base: NaOtBu CheckProtBW->BW_Prot Yes BW_Unprot Chemoselective System: BrettPhos Pd G3 Base: LHMDS (Avoid strong alkoxides) CheckProtBW->BW_Unprot No L1 Decision Point L2 Recommended System

Caption: Decision tree for catalyst selection emphasizing the impact of C3-amine protection on ligand choice.

Experimental Protocols & Data

Protocol 1: Optimized Suzuki Coupling (Unprotected Amine)

Designed to minimize catalyst poisoning and dehalogenation.

  • Reagents:

    • Substrate: 6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine (1.0 equiv)

    • Boronic Acid: Aryl-B(OH)2 (1.5 equiv)

    • Catalyst: Pd(OAc)2 (5 mol%)[1]

    • Ligand: XPhos (10 mol%)

    • Base: K3PO4 (3.0 equiv, finely ground)

    • Solvent: 1,4-Dioxane/Water (4:1 ratio)

  • Procedure:

    • Step 1 (Pre-complexation): In a separate vial, mix Pd(OAc)2 and XPhos in 1 mL of Dioxane. Stir at 50°C for 5 minutes to generate the active catalyst species (Yellow to orange color change).

    • Step 2: Charge the reaction vessel with substrate, boronic acid, and K3PO4.

    • Step 3: Add the pre-formed catalyst solution and remaining solvent.

    • Step 4: Degas by bubbling Nitrogen/Argon for 10 minutes.

    • Step 5: Seal and heat to 90°C for 4–12 hours. Monitor by LCMS.

Ligand Performance Comparison Table

Relative efficiency for C6-arylation of 5-azaindole scaffolds.

LigandTypeConversion (4h)Comments
PPh3 MonodentateLow (<20%)Prone to displacement by C3-NH2 and N5-pyridine.
dppf BidentateMedium (50-70%)Good stability, but slower oxidative addition.
XPhos DialkylbiarylHigh (>90%) Bulky; prevents amine coordination; accelerates oxidative addition.
SPhos DialkylbiarylHigh (85-90%)Excellent for steric hindrance, water soluble options available.
BrettPhos DialkylbiarylHigh (>90%)Best for C-N coupling; effective but expensive for simple Suzuki.

Mechanistic Insight: Catalyst Poisoning

Understanding why the reaction fails is critical for troubleshooting.

PoisoningMechanism cluster_prevention Prevention Strategy Pd Pd(0) Active Active L-Pd(0) Pd->Active + L Ligand Ligand (L) Substrate Substrate (R-NH2) Poisoned Poisoned (R-NH2)2-Pd Active->Poisoned + R-NH2 (Displacement) BulkyL Bulky Ligand (XPhos) ActiveBulky Protected L*-Pd(0) BulkyL->ActiveBulky Steric Shield ActiveBulky->Poisoned Blocked

Caption: Mechanism of catalyst poisoning by primary amines and mitigation via steric shielding using bulky ligands.

References

  • Synthesis and Reactivity of 5-Azaindoles. Title: Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Source: MDPI (Molecules), 2018. URL:[Link]

  • Buchwald-Hartwig Amination Guide. Title: Buchwald-Hartwig Amination - User Guide and Ligand Selection. Source: Chemistry LibreTexts / Buchwald Lab. URL:[Link]

  • Catalyst Poisoning Mechanisms. Title: Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Source: Journal of the American Chemical Society, 2008. URL:[Link]

  • Azaindole Functionalization Strategies. Title: Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines (5-azaindoles).[2] Source: TU Graz (Master Thesis), 2014. URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to Kinase Inhibitor Scaffolds: Profiling 1H-pyrrolo[3,2-c]pyridine Against Established Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the 1H-pyrrolo[3,2-c]pyridine scaffold, the core of the molecule 6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine, against well-established kinase inhibitor scaffolds. As drug discovery moves towards highly selective and potent agents, understanding the nuances of different chemical cores is paramount. This document offers an in-depth look at the structural features, mechanisms of action, and therapeutic potential of these key molecular frameworks, supported by experimental data and protocols for researchers in oncology and drug development.

While specific inhibitory data for 6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine is not extensively published, the parent 1H-pyrrolo[3,2-c]pyridine scaffold has been the subject of successful medicinal chemistry programs. This guide will therefore focus on the properties and potential of this broader scaffold class, using well-characterized derivatives as key examples for comparison.

Part 1: The 1H-Pyrrolo[3,2-c]pyridine Scaffold: An Emerging Contender

The 1H-pyrrolo[3,2-c]pyridine ring system, also known as 5-azaindole, represents a versatile and promising scaffold in kinase inhibitor design. Its fused bicyclic structure provides a rigid framework that can be functionalized to achieve specific interactions within the ATP-binding pocket of various kinases.

A notable example of this scaffold's potential comes from a structure-based design program targeting Monopolar Spindle 1 (MPS1), a crucial protein kinase in the spindle assembly checkpoint and a target of significant interest in oncology.[1][2][3] Initial high-throughput screening identified a 1H-pyrrolo[3,2-c]pyridine-based compound (Hit 8 ) with potent activity against MPS1 (IC50 = 0.025 µM).[1][3] However, this initial hit suffered from poor kinase selectivity, notably against CDK2 (IC50 = 0.043 µM), and unfavorable metabolic stability.[1][3]

Through a rigorous, structure-guided optimization campaign, researchers developed compound 65 (CCT251455). This derivative demonstrated a remarkable improvement in both potency and selectivity, along with a favorable oral pharmacokinetic profile.[1][2][3] Critically, structural studies revealed that this optimized compound stabilizes an inactive conformation of MPS1, a binding mode that is often associated with higher kinase selectivity compared to inhibitors that bind the active conformation.[2]

Beyond MPS1, derivatives of the related pyrrolopyridine scaffold family have shown inhibitory effects against other kinases, including FMS kinase, and have demonstrated antiproliferative activity through the inhibition of key signaling pathways like MAPK and mTOR.[4][5][6]

Part 2: Profiles of Archetypal Kinase Inhibitor Scaffolds

To contextualize the properties of the 1H-pyrrolo[3,2-c]pyridine scaffold, we will compare it to two of the most successful and well-understood scaffolds in oncology: Quinazoline and 2-Phenylaminopyrimidine.

The Quinazoline Scaffold (e.g., Gefitinib)

The quinazoline core is the foundation for several first-generation EGFR tyrosine kinase inhibitors (TKIs), including Gefitinib.[7] These inhibitors function by competing with ATP for the binding site within the kinase domain of EGFR.[8]

  • Mechanism of Action: Gefitinib is a classic Type I inhibitor . It binds to the active conformation of the EGFR kinase, reversibly blocking its autophosphorylation and subsequent downstream signaling.[8][9] Its efficacy is most pronounced in non-small cell lung cancers (NSCLC) that harbor specific activating mutations in the EGFR gene.[8]

  • Clinical Significance: The success of quinazoline-based inhibitors validated EGFR as a therapeutic target and ushered in the era of personalized medicine in oncology. However, their long-term efficacy can be limited by the development of resistance, often through secondary mutations like T790M, which alters the drug's binding affinity.[8]

The 2-Phenylaminopyrimidine Scaffold (e.g., Imatinib)

Imatinib, a 2-phenylaminopyrimidine derivative, revolutionized the treatment of chronic myeloid leukemia (CML).[10][11] Its development was a landmark achievement in targeted therapy.

  • Mechanism of Action: Imatinib is the archetypal Type II inhibitor . It selectively binds to and stabilizes the inactive conformation of the Abl kinase domain of the Bcr-Abl oncoprotein.[12][13] By locking the kinase in a state that is incompatible with substrate binding and catalysis, it potently switches off the oncogenic signaling driving CML.[14] This mechanism of targeting an inactive state contributes to its remarkable selectivity.

  • Target Profile: Besides Bcr-Abl, Imatinib also inhibits other tyrosine kinases, including c-KIT and PDGFRA, making it effective against gastrointestinal stromal tumors (GIST).[10]

The Aminothiazole/Pyrimidine Scaffold (e.g., Dasatinib)

Dasatinib represents a multi-targeted inhibitor that builds upon the principles of the aminopyrimidine core but exhibits a distinct mechanistic profile.

  • Mechanism of Action: Unlike Imatinib, Dasatinib is capable of binding to both the active and inactive conformations of the Abl kinase.[15] This conformational flexibility allows it to inhibit a wider range of Bcr-Abl mutations that confer resistance to Imatinib by locking the kinase in its active state.[15]

  • Target Profile: Dasatinib is a broad-spectrum inhibitor, targeting Bcr-Abl, SRC family kinases, c-KIT, PDGFR, and others.[16][17] This multi-targeted nature can be beneficial in cancers driven by complex signaling networks but may also contribute to a different side-effect profile.[16]

Part 3: Head-to-Head Scaffold Comparison

The choice of a scaffold dictates the foundational interactions with the kinase hinge region, the potential to access adjacent hydrophobic pockets, and the overall trajectory of a drug discovery program.

Feature1H-Pyrrolo[3,2-c]pyridine Quinazoline 2-Phenylaminopyrimidine
Core Structure 5-AzaindoleFused Pyrimidine & BenzenePhenyl-Amino-Pyrimidine
Example Drug(s) CCT251455 (Preclinical)GefitinibImatinib, Nilotinib
Primary Target(s) MPS1, FMS[1][4]EGFR[8]Bcr-Abl, c-KIT, PDGFRA[10]
Binding Mode Type II (Inactive State) demonstrated for optimized MPS1 inhibitors[2]Type I (Active State) [8]Type II (Inactive State) [13]
Key Advantage Demonstrably optimizable to high selectivity; potential for inactive state binding offers a path to selective inhibitors.[1]Well-established scaffold with proven clinical success against a key oncogene.[7]Archetype for highly selective inhibition through stabilization of an inactive conformation.[12]
Potential Challenge Less clinical precedent compared to established scaffolds.Susceptible to resistance via mutations that stabilize the active conformation.[8]Can be rendered ineffective by mutations that prevent the kinase from adopting the inactive state.

Part 4: Visualizing Scaffolds and Mechanisms

To better understand these comparisons, the following diagrams illustrate the core chemical structures and the fundamental difference between Type I and Type II inhibition mechanisms.

G Figure 1: Comparison of Kinase Inhibitor Scaffolds cluster_0 1H-Pyrrolo[3,2-c]pyridine cluster_1 Quinazoline (Gefitinib) cluster_2 2-Phenylaminopyrimidine (Imatinib) c1 c2 c3

Caption: Core structures of the compared scaffolds.

G Figure 2: Kinase Inhibition Mechanisms cluster_0 Type I Inhibition (Active Conformation) cluster_1 Type II Inhibition (Inactive Conformation) ATP_I ATP Active_Kinase Active Kinase (DFG-in) ATP_I->Active_Kinase Binds Phosphorylation Phosphorylation Active_Kinase->Phosphorylation Active TypeI_Inhibitor Type I Inhibitor (e.g., Gefitinib) TypeI_Inhibitor->Active_Kinase Competes & Binds Inactive_Kinase Inactive Kinase (DFG-out) No Phosphorylation No Phosphorylation Inactive_Kinase->No Phosphorylation Inactive TypeII_Inhibitor Type II Inhibitor (e.g., Imatinib) TypeII_Inhibitor->Inactive_Kinase Binds & Stabilizes

Caption: Simplified model of Type I vs. Type II kinase inhibition.

Part 5: Experimental Validation Workflow

Evaluating a novel compound based on a scaffold like 1H-pyrrolo[3,2-c]pyridine requires a systematic, multi-tiered approach. The workflow begins with direct biochemical assays and progresses to cell-based models to confirm on-target effects in a biological context.

G Figure 3: Kinase Inhibitor Evaluation Workflow A Primary Screening: Biochemical Kinase Assay B Determine IC50 Value A->B Quantify Potency C Secondary Screening: Kinome Selectivity Panel B->C Assess Specificity D Cell-Based Assay: Target Phosphorylation C->D Confirm On-Target Effect E Functional Assay: Cell Proliferation (GI50) D->E Measure Biological Outcome F Lead Optimization E->F Refine Structure-Activity Relationship

Caption: A typical workflow for characterizing a novel kinase inhibitor.

Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a typical in vitro assay to determine the IC50 value of a test compound against a purified kinase, such as MPS1. It measures the amount of ATP remaining after the kinase reaction, where a lower signal indicates higher kinase activity.

Principle: The assay quantifies kinase activity by measuring ATP consumption. The light produced by a luciferase reaction is proportional to the amount of ATP present. Active kinase consumes ATP, reducing the luminescent signal. An inhibitor preserves ATP, resulting in a higher signal.

Materials:

  • Recombinant human kinase (e.g., MPS1)

  • Kinase-specific substrate peptide

  • Kinase reaction buffer (containing MgCl2, DTT)

  • ATP solution (at or near Km for the target kinase)

  • Test compound (e.g., 6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine derivative) serially diluted in DMSO

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well assay plates

  • Multilabel plate reader with luminescence detection

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate. Include positive (no enzyme) and negative (DMSO vehicle) controls.

  • Kinase/Substrate Preparation: Prepare a master mix of the kinase and its substrate in the reaction buffer.

  • Initiate Reaction: Add the kinase/substrate mix to the compound-plated wells. To start the reaction, add the ATP solution to all wells.

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow the enzymatic reaction to proceed.[18]

  • Stop Reaction & Detect ATP: Add the first reagent from the luminescent assay kit (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add the second reagent (Kinase Detection Reagent) to convert the generated ADP back to ATP and simultaneously catalyze a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data to controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol determines the effect of a test compound on the metabolic activity and proliferation of cancer cells, providing a GI50 (50% growth inhibition) value.

Principle: The MTT assay is a colorimetric method that measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[19] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell line (e.g., HCT116)

  • Complete cell culture medium

  • Test compound serially diluted in culture medium

  • MTT labeling reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Clear, flat-bottomed 96-well plates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Plate cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).[20]

  • Compound Treatment: Replace the medium with fresh medium containing the serially diluted test compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired exposure time (e.g., 72 hours).

  • MTT Addition: Add 10 µL of the MTT labeling reagent to each well (final concentration 0.5 mg/mL).[19]

  • Formazan Formation: Incubate the plate for 4 hours in the incubator, allowing viable cells to convert the MTT into purple crystals.[19]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[19] Allow the plate to stand overnight in the incubator to ensure complete solubilization.[19]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background.[21]

  • Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the GI50 value.

Conclusion

The 1H-pyrrolo[3,2-c]pyridine scaffold represents a valuable and highly adaptable framework for the development of novel kinase inhibitors. While established scaffolds like quinazoline and 2-phenylaminopyrimidine are the cornerstones of many approved therapies, the 1H-pyrrolo[3,2-c]pyridine core has demonstrated its potential to yield highly potent and, crucially, highly selective inhibitors. Its proven ability to be optimized to target the inactive kinase conformation—a hallmark of selective drugs like Imatinib—positions it as an attractive starting point for developing next-generation targeted therapies. For researchers and drug developers, this scaffold offers a compelling alternative to more heavily explored chemical matter, providing a pathway to novel intellectual property and potentially superior therapeutic agents.

References

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). ACS Publications. (2013-11-20). [Link]
  • What is the mechanism of Dasatinib? Patsnap Synapse. (2024-07-17). [Link]
  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry - ACS Publications. (2013-11-20). [Link]
  • Imatinib mesylate: Recent drug used in oncology. GSC Online Press. (2023-02-16). [Link]
  • imatinib | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
  • Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer. MDPI. (2020-12-04). [Link]
  • 2.8. Kinase inhibition profile assay. Bio-protocol. [Link]
  • Imatinib: A Breakthrough of Targeted Therapy in Cancer. PMC. [Link]
  • What is the mechanism of Gefitinib? Patsnap Synapse. (2024-07-17). [Link]
  • Molecular mechanisms of action and potential biomarkers of growth inhibition of dasatinib (BMS-354825) on hepatocellular carcinoma cells. PubMed Central. [Link]
  • Novel Pyrrolopyrimidines as Mps1/TTK Kinase Inhibitors for Breast Cancer. ResearchGate. (2017-02). [Link]
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. (2024-07-02). [Link]
  • Cell Viability Assays. NCBI Bookshelf. (2013-05-01). [Link]
  • Novel Mps1 kinase inhibitors: from purine to pyrrolopyrimidine and quinazoline leads. PubMed. (2013-12-15). [Link]
  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). PMC. [Link]
  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. (2018-12-10). [Link]
  • Mechanism of action of imatinib mesylate (Gleevec ® ). Imatinib... ResearchGate. [Link]
  • Cell Proliferation Assay Service | CellTiter-Glo. Reaction Biology. [Link]
  • Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. PMC. [Link]
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Wiley Online Library. (2018-08-02). [Link]
  • Imatinib. StatPearls - NCBI Bookshelf. (2023-06-20). [Link]
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. (2025-08-14). [Link]
  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry. [Link]
  • Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1. PubMed. (2013-06-10). [Link]
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. [Link]
  • WO/2012/123745 PYRROLOPYRIDINEAMINO DERIVATIVES AS MPS1 INHIBITORS. WIPO Patentscope. (2012-09-20). [Link]
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. (2021-04-11). [Link]
  • Therapeutic targets and signaling mechanisms of dasatinib activity against radiation skin ulcer. PMC. (2022-11-30). [Link]
  • Full article: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. (2024-01-14). [Link]
  • Cell Division Cycle 7 Kinase Inhibitors: 1H-Pyrrolo[2,3-b]pyridines, Synthesis and Structure−Activity Relationships. Journal of Medicinal Chemistry - ACS Publications. (2009-06-25). [Link]
  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI. (2025-11-13). [Link]
  • Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining. PMC. (2016-09-22). [Link]
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. (2023-04-03). [Link]
  • Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant... Oncotarget. (2018-03-27). [Link]
  • Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. ScienceDirect. [Link]
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. (2024-01-14). [Link]

Sources

Structure-activity relationship (SAR) studies of 6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The Structure-Activity Relationship (SAR) of 6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine derivatives centers on the utility of the 5-azaindole scaffold as a bioisostere for purines in kinase inhibition (particularly FMS/CSF-1R and TAK1 ) and as a rigidifying core for tubulin polymerization inhibitors .[1]

The following guide details the SAR logic, synthesis, and comparative performance of these derivatives.

Executive Summary: The 5-Azaindole Advantage

The 1H-pyrrolo[3,2-c]pyridine (5-azaindole) scaffold represents a critical chemotype in modern drug discovery, offering a distinct electrostatic profile compared to the more common 7-azaindole (pyrrolo[2,3-b]pyridine).[1] The 6-chloro-3-amine derivative serves as a high-value "linchpin" intermediate.

  • Core Value: The 3-amino group functions as a primary hydrogen bond donor/acceptor (often targeting the hinge region of kinases), while the 6-chloro position provides a reactive handle for palladium-catalyzed cross-couplings to access hydrophobic pockets.

  • Primary Targets:

    • FMS Kinase (CSF-1R): Nanomolar inhibition (IC50 ~30 nM) achieved by urea/amide derivatives.[1]

    • Tubulin (Colchicine Site): 6-Aryl derivatives function as microtubule destabilizers (IC50 ~120 nM).

    • TAK1: Structural analogs (e.g., Takinib-like) utilize the azaindole core for selectivity.[1]

Structural Anatomy & SAR Logic

The biological activity of this scaffold is governed by three specific "zones" of modification.

Zone 1: The 3-Amino "Hinge Binder"
  • Function: This is the primary vector for engagement with the ATP-binding pocket.[1]

  • SAR Insight:

    • Free Amine: Weak potency; rapid metabolism.

    • Amides/Ureas: Conversion to ureas (e.g., N-phenylureas) drastically increases potency against FMS kinase by forming a bidentate H-bond network with the "gatekeeper" residues.[1]

    • Steric Constraint: Bulky substituents (e.g., tert-butyl, trifluoromethyl) on the distal urea nitrogen enhance selectivity by exploiting the hydrophobic back-pocket.[1]

Zone 2: The 6-Chloro "Selectivity Handle"
  • Function: Controls pharmacokinetic properties and access to the solvent-exposed or hydrophobic regions.[1]

  • SAR Insight:

    • Retention of Chlorine: Maintains a smaller molecular footprint, often preferred for fragment-based screening or when targeting small pockets.[1]

    • Suzuki Coupling (Ar-Ar): Replacement of Cl with aryl groups (e.g., 3,4,5-trimethoxyphenyl) shifts the mechanism from kinase inhibition to tubulin binding , mimicking Combretastatin A-4.[1]

    • Solubility: Substitution with solubilizing groups (e.g., piperazine, morpholine) at the 6-position (via Buchwald-Hartwig) improves oral bioavailability without disrupting the hinge binding at C3.[1]

Zone 3: The N1-Pyrrole "Anchor"
  • Function: Essential H-bond donor.[1]

  • SAR Insight:

    • Unsubstituted (N-H): Critical for activity. Alkylation (e.g., N-Methyl) typically abolishes kinase inhibitory activity by disrupting the H-bond to the hinge region (e.g., Glu/Asp backbone).[1]

Comparative Performance Analysis

Case Study A: FMS Kinase (CSF-1R) Inhibition

Comparison of 6-chloro derivatives vs. Reference Inhibitor (KIST101029).[1][2]

Compound IDR3 Substituent (3-Position)R6 Substituent (6-Position)FMS IC50 (nM)Selectivity Profile
Core (Ref) -NH2-Cl>10,000Inactive
Cmpd 1e N-(3-CF3-phenyl)urea-Cl60 High (FMS > c-Kit)
Cmpd 1r N-(3-CF3-4-morpholino-phenyl)urea-(Pyridine-3-yl)*30 Ultra-High
KIST101029 (Reference Standard)--96Moderate

Note: In Compound 1r, the 6-chloro is replaced by a pyridine ring, demonstrating the "Zone 2" expansion strategy. However, the 6-chloro precursor (1e) remains highly potent.[1]

Case Study B: Tubulin Polymerization Inhibition

Comparison of 6-chloro vs. 6-aryl derivatives.

CompoundStructure DescriptionHeLa IC50 (µM)Mechanism
6-Cl-Analog 6-Chloro-1-(3,4,5-trimethoxy)> 50Inactive
Cmpd 10t 6-(Indol-5-yl)-1-(3,4,5-trimethoxy)0.12 G2/M Arrest
CA-4 Combretastatin A-40.01Ref.[1] Standard

Experimental Protocols

Protocol A: Synthesis of 6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-amine

This protocol yields the critical intermediate from commercially available starting materials.[1]

  • Starting Material: 2-Chloro-5-nitropyridine.

  • Bartoli Indole Synthesis:

    • Cool a solution of 2-chloro-5-nitropyridine (1.0 eq) in dry THF to -40°C.

    • Add vinylmagnesium bromide (3.0 eq) dropwise over 30 mins.

    • Stir at -40°C for 1h, then quench with sat. NH4Cl.

    • Extract with EtOAc, dry (Na2SO4), and purify via column chromatography to yield 6-chloro-1H-pyrrolo[3,2-c]pyridine .[1]

  • Nitration (C3 Functionalization):

    • Dissolve the intermediate in conc.[1] H2SO4 at 0°C.[1]

    • Add fuming HNO3 (1.1 eq) dropwise. Maintain temp < 5°C.

    • Pour onto ice, filter the yellow precipitate (3-nitro derivative).

  • Reduction to Amine:

    • Dissolve 3-nitro intermediate in MeOH/THF (1:1).[1]

    • Add SnCl2·2H2O (5.0 eq) and reflux for 3h.

    • Neutralize with NaHCO3, filter through Celite.

    • Yield: 6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-amine (Off-white solid).[1]

Protocol B: Kinase Assay (FMS/CSF-1R)

Self-validating assay system.[1]

  • Reagents: Recombinant human FMS kinase, Poly(Glu,Tyr) 4:1 substrate, ATP (Km concentration), 33P-ATP.[1]

  • Reaction:

    • Incubate Compound (DMSO stock) + Kinase + Substrate in buffer (20 mM HEPES, 10 mM MgCl2) for 10 mins.

    • Initiate with ATP mix. Incubate 30 mins at RT.

  • Detection:

    • Spot reaction onto P81 phosphocellulose paper.

    • Wash 3x with 0.75% phosphoric acid (removes unreacted ATP).

    • Measure radioactivity via scintillation counting.

  • Validation: Z-factor must be > 0.[1][3][4]5. Reference inhibitor (e.g., Sunitinib or KIST101029) must fall within 3-fold of historical IC50.

Visualizations

Figure 1: SAR Map of 6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-amine

SAR_Map Core 6-Chloro-1H-pyrrolo[3,2-c] pyridin-3-amine (Scaffold) Zone1 Zone 1: 3-Amino Group (Hinge Binding) Core->Zone1 Zone2 Zone 2: 6-Chloro Position (Hydrophobic Pocket) Core->Zone2 Zone3 Zone 3: N1-Pyrrole (H-Bond Donor) Core->Zone3 Mod1 Urea/Amide Derivatization (Increases Potency >100x) Zone1->Mod1 Optimization Mod2 Suzuki Coupling (Ar-Ar) (Tubulin Targeting) Zone2->Mod2 Diversification Mod3 Alkylation (N-Me) (Abolishes Activity) Zone3->Mod3 Validation

Caption: Functional dissection of the scaffold. Zone 1 drives potency, Zone 2 drives selectivity/mechanism, and Zone 3 is essential for binding.

Figure 2: Signaling Pathway (FMS/CSF-1R Inhibition)[1]

Pathway CSF1 CSF-1 (Ligand) CSF1R CSF-1R (FMS Kinase) Target CSF1->CSF1R Activates PI3K PI3K / Akt CSF1R->PI3K Phosphorylation MAPK Ras / MAPK CSF1R->MAPK Signaling Inhibitor 6-Cl-Pyrrolo[3,2-c] Derivative (Inhibitor) Inhibitor->CSF1R Inhibits (IC50 ~30nM) Macro Macrophage Proliferation & Differentiation PI3K->Macro Promotes MAPK->Macro Promotes

Caption: Mechanism of action for FMS kinase inhibition. The derivative blocks downstream PI3K/MAPK signaling, halting macrophage proliferation.

References

  • El-Gamal, M. I., et al. (2018). "Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies."[1][5][6] Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160–1166. Link

  • Wang, C., et al. (2024). "Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities."[1] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Totzke, J., et al. (2017). "Takinib, a Selective TAK1 Inhibitor, Broadens the Therapeutic Efficacy of TNF-α Inhibition for Cancer and Autoimmune Disease."[1] Cell Chemical Biology, 24(8), 1029-1039.[1] (Provides structural context for kinase selectivity).[2][6][7] Link

  • Schneller, S. W., et al. (1984). "Synthesis and biological evaluation of 6-amino-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (3,7-dideazaguanine)."[1] Journal of Medicinal Chemistry, 27(12), 1737–1739. (Foundational chemistry of the scaffold). Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine

[1][2][3]

Executive Summary & Immediate Action Plan

6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine is a halogenated heteroaromatic amine.[1] Unlike standard organic waste, the presence of the chlorine atom at the 6-position dictates that this substance and all mixtures containing it must be managed as Halogenated Organic Waste .[1]

Critical Prohibition: Do NOT dispose of this substance in:

  • 
     General trash (Municipal Solid Waste).[1]
    
  • 
     Non-halogenated solvent streams (Red cans).
    
  • 
     Drain/Sewer systems (Strictly prohibited under Clean Water Act).[1]
    

Correct Disposal Stream:

  • Solids: Hazardous Waste Solids (Double-bagged, labeled "Toxic/Irritant").[1]

  • Liquids: Halogenated Solvent Waste (Green/Yellow cans, depending on facility coding).

Chemical Profile & Hazard Identification

Understanding the molecular structure is the foundation of safe disposal.[1] This molecule contains two distinct functional groups that dictate its waste management:[2][3][4][5][6][7]

FeatureStructural ComponentDisposal Implication
Halogenation Chlorine (Cl) at C-6Mandatory Segregation: Must be incinerated at high temperatures (

C) with acid gas scrubbing to prevent formation of dioxins and HCl gas.[1]
Basicity Primary Amine (-NH

)
Incompatibility: Risk of exothermic reaction with strong acids.[1] Risk of chloramine formation if mixed with hypochlorites (Bleach).[1]
Core PyrrolopyridineToxicity: Treat as a suspected kinase inhibitor/bioactive agent.[1] High potency is assumed until proven otherwise.[1]

Step-by-Step Disposal Protocols

A. Solid Waste (Pure Substance & Contaminated Debris)

Applicable to: Weighing boats, gloves, paper towels, and expired solid stocks.

  • Containment: Place the solid waste into a clear polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Place the first bag inside a second bag (Double-Bagging).

  • Labeling: Affix a Hazardous Waste label.

    • Constituents: Write "6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine" (Do not use abbreviations).

    • Hazard Checkbox: Mark "Toxic" and "Irritant".[1]

  • Storage: Place the sealed bag into the designated Solid Hazardous Waste Drum .

B. Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicable to: Reaction solvents, flash chromatography fractions.

  • Segregation: Ensure the waste container is designated for Halogenated Solvents .

    • Note: Even if the solvent itself is non-halogenated (e.g., Methanol), dissolving this chlorinated compound renders the entire mixture halogenated for disposal purposes.

  • pH Check: If the solution is acidic (e.g., from an HCl salt formation), neutralize to pH 6–9 using Sodium Bicarbonate before adding to the organic waste drum to prevent drum corrosion or gas evolution.

  • Transfer: Use a funnel to prevent spills. Ground the drum if transferring large volumes (>4L) of flammable solvents.[1]

C. HPLC Effluent (Aqueous/Organic Mixtures)

Applicable to: Analytical and Prep-HPLC waste lines.[1]

  • Capture: Direct effluent into a dedicated "Aqueous/Organic Halogenated" carboy.

  • Do Not Dilute: Do not attempt to dilute with water to pour down the drain.[1] The compound is toxic to aquatic life.[1]

  • Labeling: List the mobile phase (e.g., "Acetonitrile/Water + 0.1% TFA") and the target compound as a trace contaminant.

The Self-Validating Safety System

To ensure compliance and safety, every researcher must perform a Compatibility Check before disposal. This system prevents the most common laboratory accidents involving amine-containing waste.[1]

The "Bleach Test" Rule

NEVER mix 6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine residues with bleach (Sodium Hypochlorite).[1]

  • Mechanism: Primary amines react with hypochlorite to form N-chloroamines (e.g., Chloramine gas), which are highly toxic and respiratory irritants.[1]

  • Validation Step: Verify that the waste container has not recently been used for "bleach quenching" of biologicals.[1]

Visual Workflow: Waste Stream Decision Tree

WasteDecisionTreeStartWaste Generation:6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amineStateCheckPhysical State?Start->StateCheckSolidSolid Waste(Powder, Gloves, Paper)StateCheck->SolidLiquidLiquid Waste(Solutions, HPLC)StateCheck->LiquidDoubleBagDouble Bag inPolyethyleneSolid->DoubleBagHalogenCheckSolvent Type?Liquid->HalogenCheckLabelSolidLabel: TOXIC SOLIDDoubleBag->LabelSolidCombineHaloDispose in:HALOGENATED WASTELabelSolid->CombineHaloSolids BinHaloSolvHalogenated Solvent(DCM, Chloroform)HalogenCheck->HaloSolvNonHaloSolvNon-Halogenated(MeOH, EtOAc)HalogenCheck->NonHaloSolvHaloSolv->CombineHaloNonHaloSolv->CombineHaloMixture becomesHalogenated due to solute

Figure 1: Decision tree for segregating waste containing chlorinated pyrrolopyridines. Note that non-halogenated solvents containing the solute must be upgraded to the halogenated stream.[1]

Spill Contingency Protocol

In the event of a spill outside of a fume hood:

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Don double nitrile gloves, lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then wipe up.

    • Liquid: Surround with absorbent pads or vermiculite.[1][8]

  • Decontamination: Clean the surface with a mild surfactant (soap/water).[1] Do not use Bleach. [1]

  • Disposal: All cleanup materials go into the Solid Hazardous Waste stream.[1]

Regulatory Framework (US EPA Context)

While 6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine is not explicitly listed on the EPA "P-List" or "U-List", it is regulated under the Resource Conservation and Recovery Act (RCRA) based on characteristics:

  • Characteristic of Toxicity: If the waste stream contains other regulated solvents (e.g., Pyridine F005), it carries those codes.

  • Generator Knowledge: As the generator, you are legally required to identify the chlorine content. Misclassifying halogenated waste as non-halogenated is a violation that can damage incinerators and result in heavy fines.[1]

Visual Workflow: Regulatory Logic

RegulatoryLogicCompoundCompound:Chlorinated HeterocycleAnalysisHazard AnalysisCompound->AnalysisCriteria1Contains Halogen (Cl)?YESAnalysis->Criteria1Criteria2Bioactive/Toxic?ASSUMED YESAnalysis->Criteria2ResultRCRA Status:Hazardous WasteCriteria1->ResultCriteria2->ResultActionMust use High-TempIncinerationResult->Action

Figure 2: Regulatory logic flow determining the incineration requirement.

References

  • US Environmental Protection Agency (EPA). Hazardous Waste Generators: Categories and Requirements.[1] Retrieved from [Link][1]

  • Princeton University EHS. Laboratory Waste Disposal Guide: Halogenated vs. Non-Halogenated Solvents. Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.